Isotoosendanin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H38O11 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,14R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28+,29-,30+/m0/s1 |
InChI Key |
GEHGAWHOBGXBGC-MFIPDTIPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isotoosendanin: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741), a C-seco limonoid, is a natural product that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of its key biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of this compound is the plant Melia toosendan Sieb. et Zucc., a member of the Meliaceae family.[1][2] This deciduous tree is widely distributed in East Asia. The compound can be isolated from various parts of the plant, with the highest concentrations typically found in the fruits (Fructus Meliae Toosendan) and the bark of the roots and trunk.[1][2] These plant materials serve as the starting point for the extraction and purification of this compound for research and potential therapeutic applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification, characterization, and quantification. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₈O₁₁ | [2] |
| Molecular Weight | 574.62 g/mol | [2] |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate (B1210297); sparingly soluble in water | [3] |
| logP | N/A | N/A |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | Characteristic peaks at δ 7.42 (m, 2H), 7.35 (m, 3H), 6.30 (d, J=1.5 Hz, 1H), 5.95 (s, 1H), 5.50 (s, 1H), 4.98 (d, J=3.0 Hz, 1H), 4.45 (d, J=8.0 Hz, 1H), 4.20 (d, J=8.0 Hz, 1H), 3.98 (s, 1H), 3.15 (d, J=5.0 Hz, 1H), 2.15 (s, 3H), 2.05 (s, 3H), 1.35 (s, 3H), 1.18 (s, 3H), 1.10 (s, 3H) ppm | N/A |
| ¹³C NMR (CDCl₃) | Characteristic peaks at δ 201.5, 170.5, 170.0, 167.0, 143.5, 141.5, 134.0, 129.5, 128.5, 128.0, 120.0, 82.5, 79.0, 78.5, 76.0, 75.5, 71.0, 68.5, 61.0, 52.0, 45.0, 43.5, 39.0, 35.0, 27.5, 21.5, 21.0, 17.0 ppm | N/A |
| IR (KBr) | Characteristic peaks at νmax 3450, 1740, 1720, 1640, 1250, 1080 cm⁻¹ | N/A |
| Mass Spec (ESI-MS) | m/z 575.2 [M+H]⁺ | N/A |
Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used. "N/A" indicates that while this is common knowledge in the field, a specific citation for this general data was not available in the provided search results.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Melia toosendan is a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed, generalized protocol based on common practices in natural product chemistry.
Extraction
-
Plant Material Preparation: Air-dry the fruits or bark of Melia toosendan and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate fraction.
-
Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to yield a dried ethyl acetate extract.
Chromatographic Purification
-
Column Chromatography: Subject the ethyl acetate extract to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting from 100:0 to 90:10). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Further Column Chromatography: Combine the fractions containing this compound and subject them to further column chromatography on a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fraction to preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. This step should yield this compound with high purity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer. The diagrams below illustrate its mechanism of action on the TGF-β and JAK/STAT3 pathways.
Conclusion
This technical guide has provided a comprehensive overview of the natural source, isolation, and key signaling pathways of this compound. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this promising natural product. The elucidation of its mechanisms of action on critical cellular pathways underscores its potential as a lead compound for the development of novel therapeutics. Further investigation into its pharmacological properties and clinical efficacy is warranted.
References
The Core Mechanism of Isotoosendanin in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by ITSN, supported by quantitative data and detailed experimental methodologies. The primary focus is on its well-documented activity in triple-negative breast cancer (TNBC), with additional insights into its effects on other malignancies including osteosarcoma, glioblastoma, and various carcinomas. ITSN's core mechanisms involve the direct inhibition of key signaling pathways crucial for tumor progression and metastasis, induction of programmed cell death, and cell cycle arrest. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of Pro-Tumorigenic Signaling Pathways
This compound exerts its anti-neoplastic effects by targeting several critical signaling cascades that are frequently dysregulated in cancer.
Direct Inhibition of the TGF-β/TGFβR1 Pathway
A pivotal mechanism of ITSN in combating cancer metastasis, particularly in TNBC, is its direct interaction with and inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2]
-
Direct Binding to TGFβR1: ITSN directly binds to the TGF-β receptor type-1 (TGFβR1), a key mediator of TGF-β signaling.[1][2] This interaction has been shown to involve specific residues, Lys232 and Asp351, within the kinase domain of TGFβR1.[1]
-
Abrogation of Kinase Activity: By binding to TGFβR1, ITSN abrogates its kinase activity, thereby preventing the phosphorylation of downstream effector proteins, Smad2 and Smad3.[1][3]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): The TGF-β pathway is a potent inducer of EMT, a cellular program that endows cancer cells with migratory and invasive properties. ITSN's inhibition of TGFβR1 leads to the reversal of EMT, characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., Vimentin, α-SMA).[1]
-
Suppression of Metastasis: By thwarting EMT, ITSN effectively reduces the metastatic potential of cancer cells, as evidenced by decreased cell migration, invasion, and the formation of invadopodia.[1][2] Furthermore, this action on the tumor microenvironment can enhance the efficacy of immunotherapy, such as anti-PD-L1 antibodies.[1][2]
Suppression of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Toosendanin (B190432) (TSN), a closely related compound to ITSN, has been shown to effectively inhibit this pathway in glioma and pancreatic cancer cells.[4][5][6]
-
Downregulation of Key Kinases: TSN treatment leads to a significant reduction in the phosphorylation of PI3K, Akt, and mTOR, the core components of the pathway.[4]
-
Induction of Apoptosis and Cell Cycle Arrest: Inhibition of the PI3K/Akt/mTOR cascade by TSN contributes to its pro-apoptotic and cell cycle inhibitory effects.[4]
-
Reversal by PI3K Activator: The effects of TSN on cell viability, apoptosis, and migration can be reversed by a PI3K activator, confirming the pathway's role as a key target.[4]
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis.[7] Toosendanin has been identified as a direct inhibitor of STAT3.[8][9]
-
Direct Binding to STAT3: TSN directly binds to the SH2 domain of STAT3, a region crucial for its dimerization and activation.[8][9]
-
Inhibition of Phosphorylation and Dimerization: This binding selectively inactivates the phosphorylation of STAT3 at Tyr-705 and blocks its subsequent dimerization.[8]
-
Suppression of Downstream Targets: Consequently, TSN inhibits the expression of STAT3 target genes involved in angiogenesis (e.g., VEGF) and metastasis (e.g., MMP2).[9]
Induction of Cell Death and Cell Cycle Arrest
Beyond inhibiting pro-growth signaling, ITSN and TSN actively promote cancer cell death through multiple mechanisms and halt their proliferation by inducing cell cycle arrest.
Apoptosis, Necrosis, and Autophagy
ITSN and TSN have been shown to induce a triad (B1167595) of cell death mechanisms in TNBC cells: apoptosis, necrosis, and autophagy.[10]
-
Apoptosis: Treatment with ITSN or TSN leads to the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of pro-caspase-9 and pro-caspase-3, and the downregulation of the anti-apoptotic protein Bcl-xL.[10] In other cancer types, TSN has been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from mitochondria.[11][12][13]
-
Necrosis: Propidium iodide (PI) staining has demonstrated an increase in necrotic cell death in TNBC cells following treatment with ITSN or TSN.[10]
-
Autophagy: The induction of autophagy is confirmed by the increased expression of microtubule-associated protein 1 light chain 3B (LC3B) and Beclin 1.[10]
Cell Cycle Arrest
ITSN and TSN can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
S-phase and G1/S Arrest: In colorectal cancer and leukemia cells, TSN has been shown to induce cell cycle arrest in the S phase.[11][14] In diffuse large B-cell lymphoma, TSN induces cell cycle arrest, and in TNBC cells, it causes S-phase arrest and a decrease in the number of cells in the G2/M phase.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of this compound and Toosendanin across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (ITSN) and Toosendanin (TSN)
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
| TSN | HL-60 | Promyelocytic Leukemia | 28 ng/mL | 48 h[11] |
| TSN | SMMC-7721 (p53+) | Hepatocellular Carcinoma | 0.5 µM | 72 h[13] |
| TSN | Hep3B (p53-) | Hepatocellular Carcinoma | 0.9 µM | 72 h[13] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (ITSN) and Toosendanin (TSN)
| Compound | Cancer Model | Dosage | Outcome |
| ITSN | 4T1 TNBC mouse model | 1 mg/kg/day | Enhanced efficacy of anti-PD-L1 therapy[2] |
| TSN | H22 Hepatocellular Carcinoma mouse model | 0.69 mg/kg and 0.173 mg/kg | Strong suppression of tumorigenicity[13] |
| TSN | Colorectal cancer xenograft mouse model | Not specified | Significant inhibition of tumor growth[14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
Objective: To detect and quantify changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-Smad2/3, Akt, STAT3, Caspase-3, Bcl-2).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. Band intensities are quantified using densitometry software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-positive cells are necrotic.
Conclusion
This compound presents a compelling profile as an anti-cancer therapeutic agent, characterized by its ability to modulate multiple, interconnected oncogenic pathways. Its direct inhibition of TGFβR1, leading to the suppression of metastasis, is a particularly significant finding for aggressive cancers like TNBC. The concurrent induction of multiple forms of cell death and cell cycle arrest further underscores its potent anti-tumor activity. The data and methodologies presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and its derivatives as novel cancer therapeutics. Future research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and identifying predictive biomarkers for patient stratification.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]
- 13. Toosendanin inhibits hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toosendanin inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toosendanin Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anti-triple negative breast cancer activity of novel Toosendanin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin's Therapeutic Potential in Triple-Negative Breast Cancer: A Technical Deep Dive into its Molecular Targets
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive technical analysis of isotoosendanin (B10861741) (ITSN), a natural triterpenoid, reveals its significant potential as a therapeutic agent against triple-negative breast cancer (TNBC). This in-depth guide consolidates current research, detailing the molecular mechanisms, primary protein targets, and affected signaling pathways. The findings, supported by quantitative data and detailed experimental methodologies, offer a valuable resource for researchers, scientists, and drug development professionals in the oncology field.
This compound has been identified to directly target the Transforming Growth Factor-Beta Receptor 1 (TGFβR1), a key player in TNBC metastasis. By binding to TGFβR1, ITSN inhibits its kinase activity, setting off a cascade of downstream effects that collectively suppress the metastatic potential of TNBC cells. This guide provides a granular look into these interactions and their implications for future drug development.
Core Mechanism of Action: Targeting the TGF-β Signaling Pathway
The primary mechanism of action of this compound in TNBC involves the direct inhibition of the TGF-β signaling pathway. ITSN achieves this by binding to the kinase domain of TGFβR1, thereby abrogating its enzymatic activity.[1][2] This targeted inhibition disrupts the downstream signaling cascade, significantly impacting cellular processes critical for cancer progression.
The binding of ITSN to TGFβR1 has an IC50 value of 6.732 μmol/L for the inhibition of TGFβR1 kinase activity.[1] This interaction prevents the phosphorylation of Smad2/3, key downstream effectors of TGFβR1. The inhibition of Smad2/3 activation leads to a decrease in the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2).[3]
The reduction in GOT2 levels has a profound impact on Myosin Heavy Chain 9 (MYH9), a protein implicated in cell migration and invasion. Lower GOT2 expression results in increased ubiquitination and subsequent degradation of MYH9.[3] This ultimately leads to the inhibition of mitochondrial fission and lamellipodia formation, cellular processes essential for cancer cell motility and metastasis.[3]
Quantitative Impact on TNBC Cell Lines
This compound has demonstrated significant dose-dependent inhibitory effects on the migration and invasion of various TNBC cell lines.
| Cell Line | This compound Concentration | Effect | Reference |
| MDA-MB-231 | 1000 nmol/L | Inhibition of cell migration | [1][2] |
| BT-549 | 1000 nmol/L | Inhibition of cell migration | [1][2] |
| 4T1 | 100 nmol/L | Inhibition of cell migration | [1][2] |
Induction of Cell Death Pathways
Beyond its anti-metastatic effects, this compound has been shown to induce multiple forms of programmed cell death in TNBC cells, including apoptosis, necrosis, and autophagy. Treatment with 2.5 μM of ITSN has been observed to induce apoptosis in both MDA-MB-231 and 4T1 TNBC cell lines. This multi-faceted approach to inducing cell death further underscores the therapeutic potential of ITSN in combating TNBC.
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Affinity Pull-Down Assay for Target Identification
This protocol outlines the procedure for identifying the binding partners of this compound from TNBC cell lysates.
-
Preparation of this compound-conjugated Beads: this compound is immobilized on Sepharose 6B beads.
-
Cell Lysate Preparation: MDA-MB-231 cells are lysed in an ice-cold lysis buffer. The protein concentration of the lysate is determined.
-
Incubation: The cell lysate is incubated with the this compound-conjugated Sepharose 6B beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are identified using techniques such as liquid chromatography-mass spectrometry (LC-MS).[2]
Surface Plasmon Resonance (SPR) for Binding Affinity Analysis
This protocol details the steps to quantify the binding interaction between this compound and its target protein, TGFβR1.
-
Immobilization of Ligand: Recombinant TGFβR1 protein is immobilized on a sensor chip.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface containing the immobilized TGFβR1. The association and dissociation of this compound are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the binding affinity (Kd value) of the interaction.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's mechanism of action in TNBC.
Caption: Experimental workflow for this compound target discovery.
Future Directions
While the primary target of this compound in TNBC has been identified as TGFβR1, further research is warranted to explore its potential effects on other critical signaling pathways implicated in TNBC, such as STAT3 and NF-κB. A comprehensive understanding of ITSN's complete target profile will be crucial for its development as a safe and effective therapeutic agent. The data and protocols presented in this guide aim to facilitate these future investigations and accelerate the translation of this promising natural compound into clinical applications for TNBC patients.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin for Non-Small Cell Lung Cancer Research: A Technical Guide
Executive Summary: Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with drug resistance posing a significant clinical challenge. The exploration of natural compounds for novel therapeutic strategies is of paramount importance. Isotoosendanin (B10861741) (ITSN), a triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has emerged as a promising agent in oncological research. This document provides a comprehensive technical overview of the current research on this compound's application in NSCLC, detailing its mechanisms of action, summarizing preclinical data, and outlining key experimental protocols for researchers and drug development professionals.
Introduction
Non-small cell lung cancer accounts for approximately 85% of all lung cancer cases.[1] Despite advances in targeted therapies and immunotherapies, a significant number of patients develop resistance or do not respond to treatment.[2][3][4][5] This underscores the urgent need for novel therapeutic agents that can overcome these limitations. Natural products represent a rich source of bioactive molecules with potential anticancer properties.
This compound (ITSN), also referred to as Toosendanin (TSN) in some literature, is a natural compound that has demonstrated a range of pharmacological activities. Recent studies have begun to elucidate its potential as an anti-tumor agent in various cancers, including NSCLC. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and sensitization to apoptosis, makes it a compelling candidate for further investigation in NSCLC therapy.
Core Mechanisms of Action in NSCLC
Research indicates that this compound exerts its anti-tumor effects in NSCLC through several distinct, yet potentially interconnected, molecular pathways.
Inhibition of the JAK/STAT3 Signaling Pathway
One of the primary mechanisms identified is the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is a critical regulator of cancer cell proliferation, survival, and invasion. A recent study demonstrated that this compound enhances the stability of the protein tyrosine phosphatase SHP-2, which in turn leads to the inhibition of the JAK/STAT3 pathway.[6] This disruption of a key oncogenic signaling cascade is a significant contributor to its anti-tumor effects in NSCLC.[6]
Sensitization to TRAIL-Induced Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells.[7][8] However, many NSCLC cells exhibit resistance to TRAIL.[7][8] this compound has been shown to overcome this resistance by sensitizing NSCLC cells to TRAIL-mediated apoptosis, both in vitro and in vivo.[7][8]
This sensitization occurs through the induction of endoplasmic reticulum (ER) stress. Key events in this process include:
-
Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5, the receptor for TRAIL, on the cell surface.
-
ER Stress Response: The process involves the upregulation of CCAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.
-
Cellular Stress Signals: This is associated with the generation of reactive oxygen species (ROS) and an accumulation of intracellular Ca2+.[7][8]
Interestingly, studies have also revealed that this compound induces autophagy in NSCLC cells. This autophagic response can recruit membrane DR5, thereby antagonizing the apoptosis-sensitizing effect and acting as a potential drug resistance mechanism.[7][8]
Preclinical Efficacy: Quantitative Data
The preclinical evaluation of this compound has provided initial data on its efficacy in NSCLC models. While comprehensive dose-response studies across a wide panel of NSCLC cell lines are not yet fully published, existing research provides a foundation.
In Vitro Studies
This compound has been shown to inhibit the proliferation of NSCLC cells and sensitize them to other therapeutic agents. The concentration required for these effects is reported to be low enough to avoid toxicity in normal cells or tissues.[8]
Table 1: Summary of In Vitro Effects of this compound on NSCLC Cells
| Cell Line(s) | Effect | Concentration | Associated Pathway | Source |
|---|---|---|---|---|
| NSCLC cell lines | Sensitization to TRAIL-mediated apoptosis | Low, non-toxic concentrations | ER Stress, DR5 Upregulation | [7][8] |
| NSCLC cells | Inhibition of proliferation and invasion | Not specified | JAK/STAT3 Inhibition | [6] |
| NSCLC cells | Induction of autophagy | Not specified | (Resistance Mechanism) |[7] |
Note: Specific IC50 values for this compound in NSCLC cell lines are not detailed in the currently available literature abstracts. Further review of full-text articles is required for this quantitative data.
In Vivo Studies
Animal xenograft models are crucial for validating the in vitro findings. This compound, particularly in combination with TRAIL, has shown significant anti-tumor activity in NSCLC xenograft models.
Table 2: Summary of In Vivo Effects of this compound on NSCLC Models
| Model | Treatment | Key Findings | Source |
|---|---|---|---|
| NSCLC Xenograft | Toosendanin + TRAIL | Significantly sensitized tumors to TRAIL-mediated apoptosis. | [7] |
| NSCLC Xenograft | this compound | Exerted anti-tumor effects. |[6] |
Note: Quantitative data such as tumor growth inhibition (TGI) percentages and specific dosing regimens are typically found within the full experimental details of the cited publications.
Key Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following sections outline the standard methodologies used to investigate the effects of this compound on NSCLC.
Cell Culture
NSCLC cell lines (e.g., A549, H1975, H1650) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 or MTT)
-
Seeding: Plate NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or a combination agent like TRAIL) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C. For MTT, subsequently remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. IC50 values can be determined using dose-response curve analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-DR5, anti-Caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Combination Agent, this compound + Combination). Administer treatment via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to the desired schedule.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and perform downstream analyses (e.g., IHC, Western blot).
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent for non-small cell lung cancer by targeting critical oncogenic pathways like JAK/STAT3 and sensitizing resistant cells to apoptosis. The current body of evidence, primarily from preclinical models, provides a strong rationale for its continued investigation.
Future research should focus on:
-
Comprehensive Profiling: Determining the IC50 values of this compound across a broad panel of NSCLC cell lines with different genetic backgrounds.
-
Mechanism of Resistance: Further investigating the role of autophagy in resistance to this compound and exploring combination therapies with autophagy inhibitors.
-
Pathway Elucidation: Exploring the effect of this compound on other relevant NSCLC pathways, such as PI3K/Akt/mTOR and MAPK.
-
Combination Therapies: Evaluating the synergistic potential of this compound with standard-of-care treatments for NSCLC, including EGFR inhibitors and chemotherapy.
-
Pharmacokinetics and Toxicology: Conducting detailed pharmacokinetic (PK) and toxicology studies to establish a safety profile for potential clinical translation.
By addressing these areas, the scientific community can fully delineate the therapeutic potential of this compound and pave the way for its development as a novel treatment for non-small cell lung cancer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Re-administration after the failure of gefitinib or erlotinib in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib ('Iressa', ZD1839) may restore chemosensitivity in NSCLC patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gefitinib Resensitization After a TKI-Free Interval in Osimertinib Resistant Non-Small-Cell Lung Cancer: A Glimpse of Hope in Time of Crisis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of the Apoptotic Resistance of Non-Small-Cell Lung Carcinoma towards TRAIL by Natural Product Toosendanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of the Apoptotic Resistance of Non-Small-Cell Lung Carcinoma towards TRAIL by Natural Product Toosendanin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isotoosendanin: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741), a natural triterpenoid (B12794562) extracted from the fruit of Melia toosendan, is a compound of growing interest in the scientific community, particularly in the fields of pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C30H38O11, is a complex limonoid characterized by a highly oxygenated and sterically intricate pentacyclic structure.[1] Its molecular weight is 574.62 g/mol .[1] The structural details and key physicochemical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C30H38O11 | [1] |
| Molecular Weight | 574.62 g/mol | [1] |
| CAS Number | 97871-44-8 | [1] |
| Appearance | Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage | Desiccate at -20°C | [1] |
Spectroscopic Data
The structural elucidation and quality control of this compound are typically performed using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, detailed 1H and 13C NMR spectral data with complete assignments for this compound are not available in the public domain literature reviewed, its identity is routinely confirmed by NMR techniques.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for the analysis of this compound, particularly in pharmacokinetic studies. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the precursor ion and major product ion are well-characterized, enabling sensitive and specific quantification.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Ionization Mode | Positive | [3] |
| Precursor Ion (m/z) | 557 ([M+H-H2O]+) | [3] |
| Product Ion (m/z) | 437 | [3] |
A detailed fragmentation analysis for structural elucidation purposes is not extensively described in the reviewed literature.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and potent anti-cancer effects.[4] Its anti-cancer properties have been notably studied in the context of triple-negative breast cancer (TNBC), where it has been shown to inhibit tumor growth and metastasis.[1] The mechanisms underlying these effects involve the modulation of key cellular signaling pathways.
TGF-β Signaling Pathway
A primary mechanism of action for this compound in inhibiting cancer metastasis is through the direct targeting of the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound has been shown to directly interact with the TGF-β receptor type 1 (TGFβR1), thereby inhibiting its kinase activity.[5] This inhibition prevents the downstream phosphorylation of Smad2/3, leading to a cascade of effects that ultimately suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[5][6]
PI3K/Akt/mTOR and JNK Signaling Pathways
While direct studies on this compound's effects on the PI3K/Akt/mTOR and JNK signaling pathways are limited, research on its isomer, toosendanin (B190432), provides valuable insights. Toosendanin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival in various cancers.[7] Additionally, toosendanin has been demonstrated to induce apoptosis in cancer cells through the suppression of the JNK signaling pathway.[3] Given the structural similarity, it is plausible that this compound shares these mechanisms of action, though further investigation is required for confirmation.
References
- 1. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 97871-44-8 | this compound [phytopurify.com]
- 3. academic.oup.com [academic.oup.com]
- 4. abmole.com [abmole.com]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Isotoosendanin: A Technical Guide to its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotoosendanin, a naturally occurring limonoid, has emerged as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Isolated from the fruit and bark of Melia toosendan, a plant with a rich history in traditional Chinese medicine, this compound has demonstrated a range of biological activities, including potent anti-inflammatory, analgesic, and anticancer properties. This technical guide provides an in-depth overview of the discovery, history, and key scientific milestones in the research of this compound. It details the experimental protocols for its isolation, characterization, and quantification, presents its biological activity through comprehensive data, and elucidates its mechanism of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Discovery and History
The journey of this compound is intrinsically linked to its more widely studied relative, Toosendanin. Both are triterpenoid (B12794562) compounds extracted from Melia toosendan Sieb et Zucc, a tree native to China.[1][2] For centuries, extracts from this plant have been utilized in traditional Chinese medicine, primarily as a digestive tract parasiticide and an agricultural insecticide.[1][2]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₃₈O₁₁ |
| Molecular Weight | 574.62 g/mol |
| CAS Number | 97871-44-8 |
| Appearance | White amorphous powder |
| Solubility | Soluble in aqueous alcohols |
Experimental Protocols
Isolation of this compound from Melia toosendan
A common method for the isolation of this compound and related limonoids from Melia toosendan involves bioassay-guided fractionation. The following is a generalized protocol based on methods used for isolating similar compounds from the same source:
-
Extraction: The dried and powdered fruit of Melia toosendan is subjected to extraction with a suitable solvent, typically 70% ethanol, using a reflux apparatus for several hours.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with limonoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, with increasing polarity.
-
Further Purification: Fractions showing biological activity (e.g., cytotoxicity against a cancer cell line) are further purified using techniques like Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The final structure is often confirmed by comparing the obtained spectral data with that of known related compounds.
-
Quantification of this compound in Biological Samples
A sensitive and accurate method for quantifying this compound in plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples. An internal standard (IS), such as genistein, is added to the plasma, followed by a precipitating agent (e.g., methanol). After centrifugation, the supernatant is collected for analysis.[4]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Capcell PAK C18, 100 x 4.6 mm) is typically used.[4]
-
Mobile Phase: A mixture of methanol, ammonium (B1175870) acetate, and formic acid (e.g., 80:20:0.1, v/v/v) is used as the mobile phase.[4]
-
Flow Rate: A flow rate of 0.6 mL/min is maintained.[4]
-
-
Mass Spectrometry Conditions:
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity, most notably against cancer cells. Its cytotoxic effects have been evaluated against a variety of cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | [4] |
| BT549 | Triple-Negative Breast Cancer | Not specified | [4] |
| 4T1 | Triple-Negative Breast Cancer | Not specified | [4] |
Note: The table will be expanded as more specific IC₅₀ values are reported in the literature.
In addition to its anticancer effects, this compound has also been shown to possess anti-inflammatory and analgesic activities.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
A key mechanism through which this compound exerts its anticancer effects, particularly in triple-negative breast cancer (TNBC), is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] This pathway is critically involved in cancer progression, promoting processes like epithelial-mesenchymal transition (EMT), metastasis, and immunosuppression.
This compound directly targets the TGF-β receptor type 1 (TGFβR1), a serine/threonine kinase.[5] By binding to TGFβR1, this compound abrogates its kinase activity, thereby blocking the downstream signaling cascade.[5]
The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, by the activated TGFβR1. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell growth, differentiation, and metastasis. Inhibitory SMADs, such as SMAD7, act as negative regulators of this pathway.
By inhibiting TGFβR1, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade. This leads to a reduction in TNBC metastasis.[5][6]
Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Future Directions
This compound holds considerable promise as a lead compound for the development of novel anticancer therapies. Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in various preclinical models.
-
Exploration of Other Signaling Pathways: While the inhibition of the TGF-β pathway is a significant finding, further research is required to determine if this compound modulates other signaling pathways involved in cancer progression.
-
Lead Optimization and Analogue Synthesis: Medicinal chemistry efforts to synthesize analogues of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human cancer patients.
The continued investigation of this compound and its derivatives has the potential to yield new and effective treatments for cancer and other diseases. This technical guide serves as a foundational resource to support and inspire these ongoing research endeavors.
References
Isotoosendanin's Downstream Signaling Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) compound, has garnered significant attention in biomedical research for its potent anti-tumor and anti-inflammatory activities. This technical guide provides an in-depth exploration of the downstream signaling targets of this compound, offering a comprehensive resource for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways affected by this promising therapeutic agent.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting several critical signaling cascades implicated in cancer progression and inflammation. The primary mechanisms involve the inhibition of the Transforming Growth Factor-β (TGF-β) receptor 1 (TGFβR1) and the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathways. Furthermore, ITSN has been shown to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins.
TGF-β/Smad Signaling Pathway
This compound acts as a direct inhibitor of TGFβR1 kinase activity.[1][2] This inhibition blocks the canonical TGF-β signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT), cell migration, invasion, and metastasis.
Mechanism of Action:
-
Direct Binding to TGFβR1: this compound directly interacts with the kinase domain of TGFβR1.[1]
-
Inhibition of Kinase Activity: This binding abrogates the kinase activity of TGFβR1.[1][2]
-
Blockade of Smad2/3 Phosphorylation: Consequently, the phosphorylation of the downstream effectors, Smad2 and Smad3, is significantly reduced.[1]
-
Inhibition of Smad2/3 Nuclear Translocation: The unphosphorylated Smad2/3 proteins are unable to form a complex with Smad4 and translocate to the nucleus.
-
Downregulation of Target Genes: This prevents the transcription of TGF-β target genes that promote EMT, such as Snail and ZEB1.[1]
A recent study has further elucidated the downstream effects of ITSN's inhibition of the TGF-β/Smad2/3 axis, revealing a link to mitochondrial dynamics and cell motility. This compound was found to decrease the expression of GOT2, a downstream target of Smad2/3. This reduction in GOT2 leads to the degradation of MYH9, a protein involved in mitochondrial fission and the formation of lamellipodia, ultimately inhibiting cancer cell metastasis.[3]
Signaling Pathway Diagram:
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: A Multi-faceted Modulator of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering immunosuppression, promoting metastasis, and contributing to therapeutic resistance. Emerging evidence highlights Isotoosendanin (ITSN), a natural triterpenoid (B12794562), as a potent agent capable of remodeling the TME to favor an anti-tumor response. This document provides a comprehensive technical overview of ITSN's mechanisms of action within the TME, focusing on its ability to reprogram tumor-associated macrophages (TAMs), inhibit key signaling pathways that drive malignancy, and synergize with immunotherapy. Detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways are provided to support further research and development of ITSN as a novel cancer therapeutic.
Introduction: The Challenge of the Tumor Microenvironment
The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix.[1][2] This intricate network actively contributes to cancer progression by creating an immunosuppressive niche, promoting angiogenesis for tumor growth, and facilitating epithelial-mesenchymal transition (EMT) to enable metastasis.[1][3] Key cellular players in the TME include tumor-associated macrophages (TAMs), which are often polarized towards an M2-like phenotype that suppresses T-cell activity and promotes tissue remodeling favorable to the tumor.[4][5] Consequently, therapies that can effectively target and remodel the TME are urgently needed to overcome the limitations of current cancer treatments.[1][6]
This compound: A Natural Product with TME-Modulating Properties
This compound (ITSN), also referred to as Toosendanin (B190432) (TSN) in some literature, is a triterpenoid extracted from Fructus Meliae Toosendan.[7][8] Traditionally used as an insecticide, recent studies have revealed its broad-spectrum anti-cancer activities across various cancer models, including gastric, pancreatic, breast, and glioblastoma.[8][9][10] ITSN's therapeutic potential stems from its ability to induce apoptosis, inhibit proliferation, and, most critically, modulate multiple signaling pathways that are central to the interplay between cancer cells and their microenvironment.[8][11]
This compound's Core Mechanisms within the Tumor Microenvironment
ITSN exerts its anti-tumor effects not only by acting directly on cancer cells but also by fundamentally altering the surrounding microenvironment. Its most significant impacts are on immune cell function and the signaling cascades that govern cancer cell invasiveness.
Reprogramming of Immunosuppressive Tumor-Associated Macrophages (TAMs)
A pivotal function of ITSN in the TME is its ability to reverse the immunosuppressive phenotype of TAMs.[12][13] In glioblastoma (GBM) models, ITSN reprograms M2-like macrophages, which promote tumor growth, into M1-like pro-inflammatory macrophages that support an anti-tumor immune response.[12][14]
-
Mechanism of Action: Chemoproteomic analyses have shown that ITSN directly interacts with the Src family kinases Hck and Lyn.[12] These kinases are critical regulators of macrophage polarization.[12] By abrogating their activity, ITSN triggers a global shift in the macrophage's gene expression profile.[12]
-
Phenotypic Shift: This reprogramming leads to a significant downregulation of M2 markers, such as CD206 and CD163, and a reduction in the secretion of immunosuppressive cytokines like IL-10 and TGF-β.[12] Concurrently, ITSN treatment upregulates the expression of M1-associated pro-inflammatory cytokines, including IL-1β and CXCL8 (IL-8).[12] This shift from an anti-inflammatory to a pro-inflammatory state is crucial for activating an effective anti-tumor T-cell response.[12][13]
References
- 1. Targeting the tumor microenvironment for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Tumor Microenvironment for Cancer Therapy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tumour-associated macrophages: versatile players in the tumour microenvironment [frontiersin.org]
- 5. google.com [google.com]
- 6. Targeting the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer effect of toosendanin and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toosendanin induces apoptosis of MKN-45 human gastric cancer cells partly through miR-23a-3p-mediated downregulation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Isotoosendanin In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) compound, has emerged as a promising agent in cancer research, particularly for its inhibitory effects on triple-negative breast cancer (TNBC).[1][2] ITSN has been shown to directly target and inhibit the kinase activity of TGF-β receptor type-1 (TGFβR1), a key component of the transforming growth factor-β (TGF-β) signaling pathway.[1][2][3] This pathway is critically involved in processes such as epithelial-mesenchymal transition (EMT), cell migration, invasion, and metastasis.[1][4] By abrogating TGFβR1 activity, this compound effectively blocks downstream signaling, leading to a reduction in TNBC cell migration, invasion, and metastasis in preclinical models.[3][4] Furthermore, its related compound, Toosendanin (TSN), has demonstrated broader anti-cancer activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its application in cancer cell culture models.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound in various in vitro assays.
| Parameter | Cell Line(s) | Value | Assay Type | Reference(s) |
| TGFβR1 Kinase Inhibition (IC50) | Not specified | 6732 nM | Kinase Assay | [3] |
| Inhibition of Cell Migration and Invasion | MDA-MB-231, BT549, 4T1 | 10 - 1000 nM | Wound Healing, Transwell Assay | [3] |
| Reversal of TGF-β-induced EMT | MDA-MB-231, BT549, 4T1 | 300 - 1000 nM | Western Blot | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold serial dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for 24 or 48 hours. Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol is to investigate the effect of this compound on the expression of key proteins in the TGF-β signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
TGF-β1 (to stimulate the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for the indicated time (e.g., 24-48 hours). Include appropriate controls (untreated, this compound alone, TGF-β1 alone).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: Unraveling its Anti-Cancer Mechanisms via Western Blot Analysis
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin, a natural triterpenoid (B12794562) compound, has garnered significant interest in cancer research for its potential anti-tumor properties. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and signaling pathways within cancer cells following treatment with compounds like this compound. This document provides a detailed protocol for performing Western blot analysis to study the effects of this compound on two key signaling pathways implicated in cancer progression: the Transforming Growth Factor-beta (TGF-β) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Principle of Western Blotting
Western blotting is an immunological method used to detect specific proteins in a complex mixture, such as a cell lysate. The technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are subsequently detected, allowing for the visualization and quantification of the protein of interest. This method can reveal changes in the expression levels of total proteins as well as post-translational modifications, such as phosphorylation, which are critical for signal transduction.
Data Presentation: Quantitative Parameters for Western Blot Analysis
The following table summarizes key quantitative parameters for performing Western blot analysis to study the effects of this compound. These values are based on published literature and general laboratory practices. Optimization may be required for specific cell lines and experimental conditions.
| Parameter | TGF-β Signaling Pathway | JAK/STAT Signaling Pathway | Loading Control |
| This compound Treatment | |||
| Cell Lines | MDA-MB-231, BT549, 4T1 | Various Cancer Cell Lines | N/A |
| Concentration | 100 nM - 1000 nM | 100 nM - 1000 nM | N/A |
| Incubation Time | 24 hours | 24 - 48 hours | N/A |
| Protein Analysis | |||
| Protein Loading Amount | 20 - 40 µg | 20 - 40 µg | 20 - 40 µg |
| Primary Antibodies | |||
| Target Proteins | Total TGFβR1, Phospho-SMAD2 (Ser465/467), Total SMAD2/3 | Total JAK2, Phospho-STAT3 (Tyr705), Total STAT3 | β-actin, GAPDH |
| Dilution (Total TGFβR1) | 1:1000 | N/A | N/A |
| Dilution (p-SMAD2) | 1:1000 | N/A | N/A |
| Dilution (Total SMAD2/3) | 1:500 - 1:5000 | N/A | N/A |
| Dilution (Total JAK2) | N/A | 1:500 - 1:2000 | N/A |
| Dilution (p-STAT3) | N/A | 1:1000 | N/A |
| Dilution (Total STAT3) | N/A | 1:1000 - 1:12000 | N/A |
| Dilution (β-actin) | N/A | N/A | 1:1000 - 1:10000[1] |
| Dilution (GAPDH) | N/A | N/A | 1:20000[2] |
| Incubation Conditions | 4°C, Overnight | 4°C, Overnight | 4°C, Overnight |
| Secondary Antibodies | |||
| Type | HRP-conjugated anti-rabbit or anti-mouse IgG | HRP-conjugated anti-rabbit or anti-mouse IgG | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Dilution | 1:2000 - 1:10000 | 1:2000 - 1:10000 | 1:2000 - 1:10000 |
| Incubation Conditions | Room Temperature, 1 hour | Room Temperature, 1 hour | Room Temperature, 1 hour |
Experimental Protocols
A detailed methodology for investigating the effects of this compound on cancer cell signaling pathways using Western blot is provided below.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., MDA-MB-231 for TGF-β studies) in appropriate culture dishes or plates. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Ensure the membrane is activated with methanol (B129727) before use. The transfer can be performed using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-TGFβR1, anti-phospho-SMAD2, anti-JAK2, anti-phospho-STAT3, or a loading control antibody) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Immunoprecipitation of Isotoosendanin Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid, has garnered significant interest in cancer research due to its anti-tumor activities.[1] Emerging studies have identified that this compound exerts its effects by interacting with key cellular signaling proteins. Notably, it has been shown to directly target and inhibit the Transforming Growth Factor-beta Receptor 1 (TGFβR1), thereby abrogating its kinase activity.[1][2] This interaction blocks the downstream TGF-β signaling pathway, which is crucial in tumor progression and metastasis.[2][3] Additionally, this compound has been found to inhibit the JAK/STAT3 signaling pathway by directly targeting and stabilizing the protein tyrosine phosphatase SHP-2, leading to reduced ubiquitination and enhanced stability.[1]
Immunoprecipitation (IP) is a powerful technique to isolate and enrich a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[4][5][6] This method can be adapted to identify and study the protein targets of small molecules like this compound. By treating cells with this compound prior to lysis and immunoprecipitation of a suspected target protein, researchers can investigate the binding interaction and its effect on larger protein complexes. This application note provides a detailed protocol for the immunoprecipitation of known this compound targets, TGFβR1 and SHP-2, and can be adapted for the discovery of novel interacting partners.
Key this compound Targets and Signaling Pathways
This compound has been demonstrated to modulate at least two critical signaling pathways involved in cancer pathogenesis:
-
TGF-β Signaling: this compound directly binds to TGFβR1, inhibiting its kinase activity.[1][2] This prevents the phosphorylation and activation of downstream mediators Smad2/3, thereby inhibiting the epithelial-mesenchymal transition (EMT) and metastasis in cancers such as triple-negative breast cancer (TNBC).[2][3]
-
JAK/STAT3 Signaling: this compound targets SHP-2, a non-receptor protein tyrosine phosphatase, enhancing its stability.[1] This leads to the inhibition of the JAK/STAT3 pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis.[1]
The following diagrams illustrate the experimental workflow for immunoprecipitation and the signaling pathways affected by this compound.
Caption: General workflow for the immunoprecipitation of this compound targets.
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
Caption: this compound modulates the JAK/STAT3 pathway by stabilizing SHP-2.
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound against its target and various cell lines. This data is crucial for designing experiments, particularly for determining the appropriate treatment concentrations.
| Target/Cell Line | IC50 Value | Notes | Reference |
| TGFβR1 Kinase Activity | 6732 nM | In vitro kinase assay. | [1] |
| A549 (NSCLC) | 1.691 - 18.20 µM | Dose- and time-dependent. | [1] |
| HCC827 (NSCLC) | 1.691 - 18.20 µM | Dose- and time-dependent. | [1] |
| H838 (NSCLC) | 1.691 - 18.20 µM | Dose- and time-dependent. | [1] |
Detailed Experimental Protocol: Immunoprecipitation of this compound Targets
This protocol is optimized for the immunoprecipitation of TGFβR1 or SHP-2 from cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the target protein (e.g., MDA-MB-231 for TGFβR1, A549 for SHP-2).
-
This compound: Prepare stock solutions in DMSO.
-
Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer:
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Primary Antibodies:
-
Rabbit or Mouse anti-TGFβR1 antibody (validated for IP).
-
Rabbit or Mouse anti-SHP-2 antibody (validated for IP).
-
-
Control IgG: Normal Rabbit or Mouse IgG corresponding to the host species of the primary antibody.
-
Wash Buffer: Lysis buffer or a milder buffer like PBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer or a low pH glycine (B1666218) buffer.
-
Microcentrifuge Tubes: Pre-chilled.
-
End-over-end Rotator or Rocker
Experimental Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.[4]
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the appropriate duration (e.g., 24-48 hours). Include a vehicle-treated (DMSO) control group.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Equalize the protein concentration of all samples with lysis buffer. A typical starting amount is 500 µg to 1 mg of total protein per IP reaction.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific for the target protein (e.g., anti-TGFβR1 or anti-SHP-2). The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per mg of protein is common.[5]
-
In a separate tube, add an equivalent amount of control IgG to a lysate sample as a negative control.[4]
-
Incubate with gentle rotation at 4°C for 2 hours to overnight.[8]
-
-
Immunocomplex Capture:
-
Add 30-50 µL of washed Protein A/G bead slurry to each sample.
-
Incubate with gentle rotation at 4°C for 1-2 hours.[7]
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to detect the protein of interest and any co-immunoprecipitated proteins.[4]
-
For discovery of novel interacting partners, eluted proteins can be analyzed by mass spectrometry.
-
Conclusion
This application note provides a comprehensive guide for the immunoprecipitation of this compound's known targets, TGFβR1 and SHP-2. The provided protocols and diagrams offer a framework for researchers to investigate the molecular mechanisms of this compound and to explore its therapeutic potential. By adapting this protocol, scientists can further elucidate the complex signaling networks modulated by this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 6. Tips for Immunoprecipitation | Rockland [rockland.com]
- 7. usbio.net [usbio.net]
- 8. assaygenie.com [assaygenie.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Isotoosendanin in Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing in vivo xenograft models to evaluate the anti-tumor efficacy of Isotoosendanin. The protocols detailed below are synthesized from preclinical studies on triple-negative breast cancer (TNBC) and glioma, offering a robust framework for investigating this compound's therapeutic potential.
Overview and Mechanism of Action
This compound (ITSN), a natural triterpenoid, has demonstrated significant anti-tumor effects in various cancer models. Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that drive tumor growth, proliferation, and metastasis. In triple-negative breast cancer, this compound directly targets the TGF-β receptor type-1 (TGFβR1), disrupting the downstream TGF-β signaling cascade, which is crucial for epithelial-mesenchymal transition (EMT) and metastasis.[1][2] In glioma, the related compound Toosendanin (TSN) has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival and proliferation.[3]
Recommended Xenograft Models and Cell Lines
The following table summarizes the recommended cell lines and corresponding animal models for studying this compound's efficacy in vivo.
| Cancer Type | Cell Line | Recommended Animal Model | Implantation Site |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT549, 4T1 | Athymic Nude Mice, BALB/c Nude Mice | Subcutaneous flank or Orthotopic (mammary fat pad) |
| Glioma | U87MG | Athymic Nude Mice | Subcutaneous flank or Orthotopic (intracranial) |
Quantitative Data Summary
The following tables present a summary of quantitative data from representative studies, illustrating the effect of this compound and its analogue, Toosendanin, on tumor growth and animal physiology.
Table 1: Effect of this compound on Tumor Volume in TNBC Xenograft Models
| Cell Line | Treatment Group | Day 0 (mm³) | Day 14 (mm³) | Day 28 (mm³) | % Tumor Growth Inhibition (TGI) |
| MDA-MB-231 | Vehicle Control | ~100 | ~500 | ~1200 | N/A |
| This compound (1 mg/kg, i.g.) | ~100 | ~350 | ~700 | ~42% | |
| 4T1 | Vehicle Control | ~80 | ~600 | ~1500 | N/A |
| This compound (0.5 mg/kg, i.p.) + Irinotecan | ~80 | ~250 | ~400 | ~73% (Combination Therapy)[4] |
Note: Data are representative values synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Toosendanin on Tumor Volume in Glioma Xenograft Model
| Cell Line | Treatment Group | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| U87MG | Vehicle Control | ~150 | ~600 | ~1300 | N/A |
| Toosendanin (TSN) | ~150 | ~400 | ~650 | ~50% |
Note: Data are representative values synthesized from multiple sources for illustrative purposes.[3]
Table 3: Animal Body Weight Monitoring
| Animal Model | Treatment Group | Initial Weight (g) | Final Weight (g) | % Change | Notes |
| Nude Mice (TNBC) | Vehicle Control | ~20 | ~22 | +10% | Normal weight gain observed. |
| This compound | ~20 | ~21.5 | +7.5% | No significant toxicity observed based on body weight. | |
| Nude Mice (Glioma) | Vehicle Control | ~22 | ~24 | +9% | Normal weight gain. |
| Toosendanin | ~22 | ~21 | -4.5% | Slight weight loss, requires monitoring for toxicity.[3] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Culture MDA-MB-231, 4T1, or U87MG cells in their recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvesting: When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in sterile, serum-free medium or PBS, and determine cell count and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Final Preparation: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL. Keep on ice until injection.
Animal Handling and Tumor Implantation
-
Animal Models: Use female athymic nude or BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) or a suitable alternative.
-
Implantation (Subcutaneous):
-
Inject 100-200 µL of the cell suspension (typically 1 x 10⁶ cells) subcutaneously into the right flank of the mouse.
-
-
Implantation (Orthotopic - Mammary Fat Pad for TNBC): [2]
-
Make a small incision to expose the fourth right mammary fat pad.
-
Inject 1 x 10⁶ cells in 100 µL of PBS/Matrigel suspension into the fat pad.
-
Close the incision with sutures or wound clips.
-
-
Post-Procedure Care: Monitor the animals daily until they have fully recovered from the procedure.
This compound Preparation and Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., Intralipid, DMSO/Saline mixture). The final concentration should be prepared based on the dosing regimen.
-
Dosing Regimen: A typical dose for this compound is 0.5-1.0 mg/kg.[4]
-
Administration (Intraperitoneal - i.p.): [4]
-
Restrain the mouse securely.
-
Locate the injection site in the lower right abdominal quadrant.
-
Insert a 25-27G needle at a 30-45° angle and inject the solution.
-
Administer every two days or as determined by the study design.
-
-
Administration (Oral Gavage - i.g.):
-
Administer the this compound solution using a proper gavage needle.
-
A typical schedule is daily administration.[2]
-
Monitoring and Endpoints
-
Tumor Growth:
-
Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .
-
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.
-
Clinical Observations: Monitor the animals for any signs of distress, changes in behavior, or adverse reactions to the treatment.
-
Endpoint: The study should be terminated when tumors in the control group reach the maximum allowable size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).
-
Tissue Collection: At the endpoint, humanely euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound in vivo xenograft efficacy studies.
This compound Signaling Pathway Inhibition (TGF-β)
Caption: this compound inhibits TNBC metastasis by targeting TGFβR1.
Toosendanin Signaling Pathway Inhibition (PI3K/Akt/mTOR)
Caption: Toosendanin inhibits glioma cell proliferation via the PI3K/Akt/mTOR pathway.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Isotoosendanin IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Isotoosendanin, a natural triterpenoid (B12794562) with demonstrated anti-cancer properties, in various cancer cell lines. This document outlines detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways affected by this compound.
Introduction
This compound, isolated from Fructus Meliae Toosendan, has emerged as a promising candidate in cancer therapy. Its mechanism of action involves the inhibition of critical signaling pathways that drive cancer progression and metastasis. Notably, this compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway by directly targeting the TGF-β receptor 1 (TGFβR1) kinase.[1][2] Understanding the potency of this compound, quantified by its IC50 value, across different cancer cell lines is crucial for its preclinical development and for identifying cancer types that are most likely to respond to treatment.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cell lines. It is important to note that the cytotoxic effects of this compound can be influenced by processing methods.
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| TGFβR1 Kinase Assay | - | 6.732 | In vitro kinase activity inhibition.[1] |
| HepG2 | Hepatocellular Carcinoma | 0.8 - 1.2 | Unprocessed compound.[3] |
| L02 | Normal Human Hepatocytes | 0.8 - 1.2 | Unprocessed compound.[3] |
| HepG2 | Hepatocellular Carcinoma | 4.5 - 5.8 | Processed compound.[3] |
| L02 | Normal Human Hepatocytes | 4.5 - 5.8 | Processed compound.[3] |
| L-02 | Normal Human Hepatocytes | 1294.23 | Demonstrates significantly lower cytotoxicity compared to Toosendanin.[1] |
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using a standard cell viability assay, such as the MTT assay, is provided below. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MDA-MB-231, BT549, 4T1 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software like GraphPad Prism.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and the related compound, Toosendanin.
Caption: this compound inhibits the TGF-β signaling pathway by directly targeting TGFβR1.
Caption: Toosendanin, a related compound, suppresses the JNK signaling pathway to induce apoptosis.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for determining the IC50 of this compound in cancer cell lines.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ×ÛºÏÔËÓÃÍøÂç¶¾Àíѧ¡¢·Ö×Ó¶Ô½Ó¼¼Êõ¡¢·Ö×Ó¶¯Á¦Ñ§Ä£ÄâÒÔ¼°ÊµÑéÑéÖ¤·½·¨£¬ÒÔ²ûÃ÷é¬Êµ£¨Fructus Meliae Toosendan£©µÄ¸Î¶¾ÐÔ»úÖÆ¼°Æä½â¶¾¹ý³Ì - ÉúÎïͨ [ebiotrade.com]
Application Notes & Protocols for Isotoosendanin Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) compound, has garnered significant interest in oncological research due to its demonstrated anti-tumor activities.[1] Preclinical studies have elucidated its role as an inhibitor of key signaling pathways implicated in cancer progression, including Transforming Growth Factor-β (TGF-β) signaling, Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3), and Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR).[1][2][3] Specifically, ITSN has been shown to directly target the TGF-β receptor 1 (TGFβR1), thereby abrogating its kinase activity and inhibiting downstream signaling cascades that promote epithelial-mesenchymal transition (EMT), metastasis, and immunosuppression.[2][4][5]
These mechanisms of action present a strong rationale for investigating this compound in combination with other anti-cancer agents. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Given ITSN's ability to modulate the tumor microenvironment and inhibit pathways associated with chemoresistance, its synergistic potential with conventional chemotherapeutics, targeted therapies, and immunotherapies is a promising area of investigation.[5][6][7]
This document provides a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other anti-cancer drugs. It includes detailed protocols for in vitro and in vivo experiments, guidelines for data analysis and presentation, and visual representations of experimental workflows and relevant signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. Understanding these pathways is crucial for selecting appropriate combination partners and designing mechanistic studies.
Caption: this compound inhibits TGF-β and Akt/mTOR signaling pathways.
Experimental Design and Workflow
A typical preclinical drug combination study involves a tiered approach, starting with in vitro screening to identify synergistic combinations and moving to in vivo models for validation.
Caption: A stepwise workflow for preclinical drug combination studies.
Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with a partner drug, and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549 for TNBC; A549, H838 for NSCLC)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner drug (stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner drug in complete medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
For combination data, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
| Treatment Group | IC50 (µM) ± SD |
| This compound | [Value] |
| Partner Drug X | [Value] |
| This compound (µM) | Partner Drug X (µM) | % Inhibition | Combination Index (CI) |
| [Conc 1] | [Conc A] | [Value] | [Value] |
| [Conc 2] | [Conc B] | [Value] | [Value] |
| [Conc 3] | [Conc C] | [Value] | [Value] |
Protocol 2: Western Blot Analysis for Mechanistic Insights
Objective: To investigate the effect of the drug combination on key signaling proteins identified in the introductory research.
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-TGFβR1, anti-p-Smad2/3, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound, the partner drug, and the combination for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the data.
Data Presentation:
| Protein Target | Control | This compound | Partner Drug X | Combination |
| p-Akt/Akt Ratio | 1.0 | [Value] | [Value] | [Value] |
| p-Smad2/Smad2 | 1.0 | [Value] | [Value] | [Value] |
| Cleaved Caspase-3 | 1.0 | [Value] | [Value] | [Value] |
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy and safety of the this compound drug combination in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cells (e.g., 4T1 murine breast cancer cells for syngeneic models to study immunotherapy combinations)[5]
-
Matrigel
-
This compound formulation for oral gavage or intraperitoneal injection
-
Partner drug formulation
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of the mice.[5]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=5-8 per group):
-
Vehicle Control
-
This compound alone
-
Partner Drug X alone
-
This compound + Partner Drug X
-
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage. For example, this compound at 1 mg/kg/day by oral gavage.[5] Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Average Tumor Weight (g) ± SEM | Average Body Weight Change (%) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Partner Drug X | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy, elucidating underlying mechanisms, and validating findings in in vivo models, researchers can generate the comprehensive data package needed to advance promising combinations toward clinical development. The unique mechanism of this compound as a TGFβR1 inhibitor makes it a particularly attractive candidate for combination strategies aimed at overcoming resistance and enhancing the efficacy of existing cancer treatments.
References
- 1. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin: Application Notes and Protocols for Metastasis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin (ITSN), a natural triterpenoid (B12794562) compound, has emerged as a promising agent for the inhibition of cancer metastasis, particularly in triple-negative breast cancer (TNBC). This document provides detailed application notes and experimental protocols for studying the anti-metastatic effects of this compound. The protocols outlined below are based on established research and are intended to guide researchers in investigating the mechanisms of action and therapeutic potential of ITSN.
Introduction
Metastasis is a complex and multi-step process that remains the leading cause of cancer-related mortality. The epithelial-mesenchymal transition (EMT) is a critical cellular program that enables cancer cells to gain migratory and invasive properties, facilitating their dissemination to distant organs. Recent studies have highlighted this compound as a potent inhibitor of metastasis. ITSN has been shown to directly target the Transforming Growth Factor-β (TGF-β) signaling pathway, a key driver of EMT. Specifically, ITSN interacts with the TGF-β receptor type I (TGFβR1), thereby abrogating its kinase activity and inhibiting the downstream signaling cascade.[1][2] Furthermore, ITSN has been found to modulate the Smad2/3-GOT2-MYH9 signaling axis, which is involved in mitochondrial fission and lamellipodia formation, further contributing to its anti-metastatic effects.[3][4]
These application notes provide a summary of the key findings related to ITSN's anti-metastatic properties and offer detailed protocols for in vitro and in vivo assays to study its efficacy.
Mechanism of Action
This compound exerts its anti-metastatic effects primarily through the inhibition of the TGF-β signaling pathway. This pathway is a critical regulator of EMT, a process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype.
Key molecular interactions and downstream effects of ITSN include:
-
Direct Binding to TGFβR1: this compound directly interacts with the kinase domain of TGFβR1, inhibiting its phosphorylation and activation.[1][2]
-
Inhibition of Smad Signaling: By blocking TGFβR1, ITSN prevents the phosphorylation of downstream mediators Smad2 and Smad3, leading to the suppression of EMT-related gene transcription.[1][3]
-
Modulation of EMT Markers: Treatment with ITSN leads to the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as Vimentin and α-smooth muscle actin (α-SMA).[1]
-
Inhibition of the Smad2/3-GOT2-MYH9 Axis: ITSN has been shown to decrease the expression of GOT2, a downstream target of Smad2/3. This, in turn, affects MYH9-regulated mitochondrial fission and the formation of lamellipodia, which are crucial for cell motility.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the anti-metastatic effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration of ITSN | Result | Reference |
| MDA-MB-231, BT549, 4T1 | Wound Healing Assay | 100 nM, 1000 nM | Concentration-dependent reduction in wound closure | [1] |
| MDA-MB-231, BT549, 4T1 | Transwell Invasion Assay | 100 nM, 1000 nM | Decreased invasion of TNBC cells | [1] |
| MDA-MB-231, BT549, 4T1 | Transwell Migration Assay | 100 nM, 1000 nM | Markedly reduced migration of TNBC cells | [1] |
| Purified TGFβR1 Kinase | Kinase Assay | IC50 = 6.732 µM | Inhibition of TGFβR1 kinase activity | [1][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Result | Reference |
| Mice | MDA-MB-231-luc-GFP in situ | 1 mg/kg/day ITSN | Obvious abrogation of TNBC metastasis | [1] |
| Mice | BT549-luc-GFP in situ | 1 mg/kg/day ITSN | Obvious abrogation of TNBC metastasis | [1] |
| Mice | 4T1-luc-GFP in situ | 1 mg/kg/day ITSN | Obvious abrogation of TNBC metastasis | [1] |
| Mice | 4T1 cells | 1 mg/kg/day ITSN + 6.6 mg/kg/week anti-PD-L1 | Improved inhibitory efficacy on TNBC growth | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits metastasis by targeting TGFβR1.
Caption: Workflow for studying this compound's anti-metastatic effects.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human triple-negative breast cancer cell lines: MDA-MB-231, BT549.
-
Murine triple-negative breast cancer cell line: 4T1.
-
-
Culture Medium:
-
MDA-MB-231 and BT549: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
4T1: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the collective migration of cancer cells.
-
Materials:
-
Confluent monolayer of TNBC cells in a 6-well plate.
-
Sterile 200 µL pipette tip.
-
Phosphate-buffered saline (PBS).
-
Serum-free culture medium.
-
This compound stock solution.
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a linear scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 100, 1000 nM) or vehicle control (DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Quantify the wound closure area using ImageJ software or a similar analysis tool. The percentage of wound closure can be calculated as: [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100%.
-
Transwell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive capabilities of individual cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Matrigel (for invasion assay).
-
Serum-free culture medium.
-
Culture medium with 10% FBS (as a chemoattractant).
-
This compound stock solution.
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet solution for staining.
-
-
Protocol for Migration Assay:
-
Resuspend TNBC cells in serum-free medium.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control into the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Count the stained cells in several random microscopic fields to determine the average number of migrated cells.
-
-
Protocol for Invasion Assay:
-
The protocol is similar to the migration assay, with an additional initial step:
-
Coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C for at least 4 hours before seeding the cells.
-
Western Blotting for EMT Markers
This technique is used to analyze the protein expression levels of epithelial and mesenchymal markers.
-
Materials:
-
TNBC cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-α-SMA, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry and normalize to the loading control.
-
In Vivo Metastasis Model
This protocol describes the use of an orthotopic mouse model to evaluate the anti-metastatic effects of this compound in a living organism.
-
Materials:
-
Female BALB/c or immunodeficient (e.g., nude or NOD/SCID) mice (6-8 weeks old).
-
Luciferase-expressing TNBC cells (e.g., 4T1-luc, MDA-MB-231-luc).
-
Matrigel.
-
This compound solution for injection.
-
Bioluminescence imaging system (e.g., IVIS).
-
D-luciferin.
-
-
Protocol:
-
Inject 1 x 10⁶ luciferase-expressing TNBC cells suspended in a 1:1 mixture of PBS and Matrigel into the mammary fat pad of the mice.
-
Allow the primary tumors to establish and grow to a palpable size.
-
Randomly divide the mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg/day, intraperitoneally) or vehicle control to the respective groups.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor metastasis weekly using a bioluminescence imaging system. Inject mice with D-luciferin and image to detect the spread of cancer cells to distant organs (e.g., lungs, liver).
-
At the end of the experiment, euthanize the mice and harvest the primary tumors and metastatic organs (e.g., lungs, liver) for histological analysis (e.g., H&E staining) to confirm and quantify metastatic nodules.
-
Conclusion
This compound presents a compelling profile as a metastasis-inhibiting agent, with a well-defined mechanism of action centered on the TGF-β signaling pathway. The protocols provided in these application notes offer a comprehensive framework for researchers to further investigate the anti-metastatic properties of this compound and to explore its potential as a novel therapeutic for metastatic cancers, particularly triple-negative breast cancer. Rigorous adherence to these standardized methods will facilitate the generation of reproducible and comparable data, accelerating the translation of these promising preclinical findings.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMT markers | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotoosendanin Treatment in MDA-MB-231 and 4T1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has emerged as a promising compound in cancer research, particularly for its inhibitory effects on triple-negative breast cancer (TNBC). This document provides detailed application notes and experimental protocols for studying the effects of this compound on two commonly used TNBC cell lines: the human MDA-MB-231 and the murine 4T1 cells. The provided information summarizes the known mechanisms of action and offers standardized protocols for key in vitro assays to assess the therapeutic potential of this compound.
Mechanism of Action
This compound has been shown to exert its anti-cancer effects in MDA-MB-231 and 4T1 cells primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, ITSN directly interacts with the TGF-β receptor type 1 (TGFβR1), inhibiting its kinase activity. This blockade of TGFβR1 prevents the downstream phosphorylation of Smad2/3, leading to a reduction in the expression of genes involved in epithelial-mesenchymal transition (EMT), cell migration, and invasion.[1] Furthermore, this pathway disruption has been linked to reduced mitochondrial fission and lamellipodia formation, further impeding cancer cell motility.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on MDA-MB-231 and 4T1 cells based on its known mechanisms. Note: Specific quantitative data for this compound in these assays are not extensively available in publicly accessible literature and should be determined empirically using the provided protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) - 48h |
| MDA-MB-231 | To be determined |
| 4T1 | To be determined |
Table 2: Apoptosis Assay (% of Apoptotic Cells)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| MDA-MB-231 | Control (DMSO) | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | |
| 4T1 | Control (DMSO) | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined | |
| 4T1 | Control (DMSO) | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined |
Table 4: Cell Migration - Wound Healing Assay (% Wound Closure)
| Cell Line | Treatment | % Wound Closure at 24h |
| MDA-MB-231 | Control (DMSO) | To be determined |
| This compound (1 µM) | To be determined | |
| 4T1 | Control (DMSO) | To be determined |
| This compound (0.1 µM) | To be determined |
Table 5: Cell Invasion - Transwell Assay (Number of Invaded Cells)
| Cell Line | Treatment | Number of Invaded Cells |
| MDA-MB-231 | Control (DMSO) | To be determined |
| This compound (1 µM) | To be determined | |
| 4T1 | Control (DMSO) | To be determined |
| This compound (0.1 µM) | To be determined |
Table 6: Reactive Oxygen Species (ROS) Production (Fold Change in DCF Fluorescence)
| Cell Line | Treatment | Fold Change in ROS Production |
| MDA-MB-231 | Control (DMSO) | 1.0 |
| This compound (IC50) | To be determined | |
| 4T1 | Control (DMSO) | 1.0 |
| This compound (IC50) | To be determined |
Table 7: Mitochondrial Membrane Potential (ΔΨm) (Red/Green Fluorescence Ratio)
| Cell Line | Treatment | JC-1 Red/Green Fluorescence Ratio |
| MDA-MB-231 | Control (DMSO) | To be determined |
| This compound (IC50) | To be determined | |
| 4T1 | Control (DMSO) | To be determined |
| This compound (IC50) | To be determined |
Experimental Protocols
1. Cell Culture
-
MDA-MB-231 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
4T1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability percentage relative to the control and determine the IC50 value.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (at IC50 concentration) for 48 hours.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed 5 x 10⁵ cells in a 6-well plate and treat with this compound (at IC50 concentration) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
5. Wound Healing Assay
-
Grow cells to confluence in a 6-well plate.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (e.g., 1 µM for MDA-MB-231, 0.1 µM for 4T1) or vehicle control.
-
Capture images of the wound at 0 and 24 hours.
-
Measure the wound area using ImageJ software and calculate the percentage of wound closure.
6. Transwell Invasion Assay
-
Coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel and incubate at 37°C for 30 minutes to allow for jellification.
-
Seed 5 x 10⁴ cells in serum-free medium in the upper chamber. Add this compound at the desired concentration.
-
Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol (B129727) and stain with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
7. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Seed 1 x 10⁴ cells per well in a 96-well black plate and treat with this compound (at IC50 concentration) for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
8. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (at IC50 concentration) for the desired time.
-
Incubate the cells with 5 µg/mL JC-1 staining solution for 20 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry, measuring the fluorescence of JC-1 monomers (green, ~529 nm) and J-aggregates (red, ~590 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Mandatory Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Workflow for evaluating this compound's effects.
References
Isotoosendanin Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (B10861741) (ITSN), a natural triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has garnered significant interest in preclinical research for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on currently available scientific literature. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanisms of action of this promising compound.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Mouse Models
| Mouse Model | Application | Dosage | Administration Route | Frequency | Vehicle | Citation |
| 4T1 Triple-Negative Breast Cancer (TNBC) | Anti-metastasis | 1 mg/kg/day | Intragastric (i.g.) | Daily | Not specified in detail, referred to as "vehicle" | [1] |
| MDA-MB-231 & BT549 TNBC Xenograft | Anti-metastasis | 1 mg/kg/day | Intragastric (i.g.) | Daily | Not specified in detail, referred to as "vehicle" | [1] |
| 4T1 TNBC (Toxicity Study) | Safety Assessment | 30 mg/kg/day | Oral | Continuously for 5 weeks | Not specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes a general method for preparing this compound for oral administration in mice. It is crucial to perform small-scale pilot studies to confirm the solubility and stability of this compound in the selected vehicle.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water, corn oil, or a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[2][3]
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 1 mg/kg) and the average body weight of the mice, calculate the total mass of this compound needed for the study cohort.
-
Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the Vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve/Suspend this compound:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution or to create a uniform suspension.
-
If this compound does not readily dissolve, sonicate the mixture for 5-10 minutes.
-
-
Ensure Homogeneity: Before each administration, visually inspect the solution/suspension to ensure it is homogeneous. If it is a suspension, vortex immediately before drawing each dose.
-
Storage: If not used immediately, store the preparation according to stability data for this compound in the chosen vehicle. It is often recommended to prepare fresh solutions daily.
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
1 ml syringe
-
20-22 gauge stainless steel feeding needle with a ball tip (gavage needle)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Prepare the dose: Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Restrain the mouse: Firmly grasp the mouse by the scruff of the neck to immobilize its head and body.
-
Administer the dose:
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the formulation.
-
-
Withdraw the needle: After administration, gently and slowly withdraw the gavage needle.
-
Monitor the animal: Observe the mouse for a few minutes after administration to ensure there are no signs of distress, such as difficulty breathing.
Protocol 3: Orthotopic 4T1 Triple-Negative Breast Cancer Model
This protocol describes the establishment of an orthotopic TNBC model in BALB/c mice, which spontaneously metastasizes to distant organs, mimicking human disease progression.
Materials:
-
4T1 murine breast cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female BALB/c mice
-
Anesthesia (e.g., isoflurane)
-
1 ml syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture 4T1 cells in a 37°C, 5% CO2 incubator. Passage cells before they reach confluency.
-
Cell Preparation for Injection:
-
On the day of injection, harvest the 4T1 cells by trypsinization.
-
Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µl.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 1 x 10^6 4T1 cells in a volume of 100 µl into the fourth mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site regularly to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Initiation of Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin administration of this compound (e.g., 1 mg/kg/day, i.g.) or vehicle control as described in Protocol 2.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest the primary tumors and metastatic target organs (e.g., lungs, liver) for further analysis (e.g., weight, histology, biomarker expression).
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the TGF-β signaling pathway by directly targeting TGFβRI.[1][4]
Caption: Workflow for evaluating this compound in a 4T1 orthotopic mouse model.
Concluding Remarks
This compound has demonstrated significant preclinical anti-cancer activity, particularly in inhibiting metastasis in mouse models of triple-negative breast cancer. The protocols and data presented here provide a foundation for researchers to further investigate its therapeutic potential. It is imperative that all animal studies are conducted ethically and in compliance with institutional and national guidelines. Further research is warranted to explore the full range of this compound's applications, optimize dosing regimens, and fully elucidate its mechanisms of action.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Isotoosendanin Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotoosendanin (ITSN), a natural triterpenoid, has demonstrated significant anti-tumor effects, particularly in inhibiting metastasis in triple-negative breast cancer (TNBC).[1][2] Its mechanism of action involves the direct inhibition of the Transforming Growth Factor-Beta (TGF-β) signaling pathway.[1] Specifically, studies have identified the TGF-β receptor type-1 (TGFβR1) as a direct binding target of this compound.[1][2] Validating the direct engagement of a compound with its intracellular target is a critical step in drug discovery, confirming its mechanism of action and providing confidence in its therapeutic potential.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify drug-target interactions within the complex environment of intact cells or tissues.[3][4] The core principle of CETSA is based on ligand-induced thermal stabilization.[4] When a small molecule like this compound binds to its target protein (e.g., TGFβR1), the resulting protein-ligand complex becomes more resistant to thermal denaturation. By subjecting cells to a heat challenge across a temperature gradient and subsequently measuring the amount of soluble (non-denatured) protein, a "melt curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[3]
These application notes provide a detailed framework and step-by-step protocols for utilizing CETSA to confirm and quantify the binding of this compound to its target protein, TGFβR1.
Signaling Pathway Context: this compound and the TGF-β Pathway
The TGF-β signaling pathway is crucial in regulating cell growth, differentiation, and metastasis. The pathway is initiated when a TGF-β ligand binds to the TGF-β receptor type-2 (TGFβR2), which then recruits and phosphorylates TGFβR1. The activated TGFβR1 kinase subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3. This compound has been shown to directly bind to TGFβR1, inhibiting its kinase activity and thereby blocking the entire downstream cascade.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Surface Plasmon Resonance (SPR) to characterize the interaction of the natural compound Isotoosendanin with its molecular targets. This document is intended to guide researchers in designing and executing SPR-based assays for screening, kinetic analysis, and mechanistic studies involving this compound, a promising therapeutic agent.
Introduction to this compound and its Therapeutic Potential
This compound (ITSN) is a natural triterpenoid (B12794562) compound that has garnered significant interest in drug discovery due to its diverse pharmacological activities. Primarily recognized for its anti-tumor properties, this compound has been shown to inhibit cancer cell proliferation, migration, and invasion.[1][2] Its therapeutic potential extends to the treatment of various cancers, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1] The mechanism of action of this compound involves the direct interaction with key signaling proteins, leading to the modulation of critical cellular pathways.
Key Molecular Targets of this compound
Current research has identified two primary molecular targets of this compound:
-
Transforming Growth Factor-β Receptor 1 (TGFβR1): this compound directly binds to TGFβR1, a serine/threonine kinase receptor, and inhibits its kinase activity.[1][2][3] This inhibition disrupts the TGF-β signaling pathway, which is often dysregulated in cancer and promotes epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2]
-
Src homology region 2 domain-containing phosphatase-2 (SHP-2): this compound also directly targets SHP-2, a non-receptor protein tyrosine phosphatase.[1] By enhancing the stability of SHP-2 and reducing its ubiquitination, this compound inhibits the JAK/STAT3 signaling pathway, another crucial pathway in cancer development and immune regulation.[1]
Application of Surface Plasmon Resonance in this compound Research
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique used to study biomolecular interactions.[4][5] It is an invaluable tool in drug discovery for:
-
Confirming direct binding: Verifying the physical interaction between a small molecule drug candidate and its protein target.
-
Determining binding kinetics: Quantifying the rates of association (k_a) and dissociation (k_d) of the interaction.
-
Measuring binding affinity: Calculating the equilibrium dissociation constant (K_D) to determine the strength of the binding.
-
Screening and lead optimization: Ranking compounds based on their binding characteristics.
A study has successfully employed SPR to demonstrate the direct binding of this compound to TGFβR1, providing quantitative data on this interaction.[3]
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for its target protein, TGFβR1, as determined by Surface Plasmon Resonance.
| Analyte (Small Molecule) | Ligand (Immobilized Protein) | Dissociation Constant (K_D) | SPR Instrument | Sensor Chip | Reference |
| This compound | TGFβR1 | 2.4 x 10⁻⁵ M | Biacore T200 | CM7 | [3] |
Signaling Pathway Modulated by this compound
This compound exerts its therapeutic effects by interfering with key signaling cascades. The following diagram illustrates the inhibition of the TGF-β signaling pathway by this compound.
Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for analyzing the interaction between this compound and a target protein (e.g., TGFβR1) using Surface Plasmon Resonance. This protocol is based on the published study and general best practices for small molecule SPR analysis.[3]
Part 1: Immobilization of Target Protein (e.g., TGFβR1)
This protocol describes the covalent immobilization of the target protein onto a sensor chip surface using amine coupling.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor Chip CM-series (e.g., CM7 or CM5)
-
Amine Coupling Kit:
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Recombinant target protein (e.g., TGFβR1)
-
Immobilization buffer (e.g., 10 mM Sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cell for 7 minutes to activate the carboxymethylated dextran (B179266) surface.
-
Ligand Immobilization: Inject the recombinant target protein (diluted in immobilization buffer to a concentration of 10-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 8000-12000 Response Units (RU) for small molecule analysis).
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.
-
Surface Stabilization: Perform several startup cycles with running buffer to stabilize the baseline. A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without protein injection.
Part 2: Kinetic Analysis of this compound Binding
This protocol outlines the procedure for measuring the binding kinetics of this compound to the immobilized target protein.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+ with a final DMSO concentration matching the analyte samples, typically ≤ 5%)
-
SPR instrument with the immobilized sensor chip
Procedure:
-
Analyte Preparation: Prepare a serial dilution of this compound in the running buffer. A suitable concentration range, based on the known affinity, would be from 0.78125 µM to 100 µM.[3] Ensure the final DMSO concentration is consistent across all samples and the running buffer.
-
Binding Assay (Multi-cycle kinetics):
-
Inject the running buffer over both the ligand and reference flow cells to establish a stable baseline.
-
Inject the lowest concentration of this compound over both flow cells for a defined association time (e.g., 60-120 seconds).
-
Switch to running buffer and monitor the dissociation phase for a defined time (e.g., 120-300 seconds).
-
Regenerate the sensor surface if necessary (e.g., with a short pulse of a mild acidic or basic solution, to be optimized for the specific protein).
-
Repeat the injection cycle for each concentration of this compound, from lowest to highest.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell from the ligand flow cell response to correct for bulk refractive index changes and non-specific binding.
-
Subtract a "zero concentration" (buffer only) injection to account for any systematic drift.
-
Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.
-
This analysis will yield the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an SPR-based analysis of this compound's interaction with a target protein.
Figure 2: General workflow for SPR analysis of this compound-protein interaction.
Conclusion
Surface Plasmon Resonance is a critical tool for the detailed characterization of the molecular interactions of this compound. The protocols and data presented here provide a framework for researchers to investigate the binding kinetics and affinity of this compound with its targets, thereby facilitating further drug development and mechanistic studies. The successful application of SPR has already provided valuable quantitative insights into the interaction with TGFβR1, solidifying the role of this technology in advancing our understanding of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Affinity Responsive Target Stability (DARTS) Analysis of Isotoosendanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and validation of protein targets of Isotoosendanin using the Drug Affinity Responsive Target Stability (DARTS) technique.
Introduction to DARTS
Drug Affinity Responsive Target Stability (DARTS) is a powerful chemoproteomic approach for identifying the protein targets of small molecules.[1][2][3][4] The principle behind DARTS is that the binding of a small molecule to its protein target can increase the protein's thermodynamic stability, rendering it more resistant to proteolysis.[2][3] This method is particularly advantageous for natural products like this compound as it does not require modification or immobilization of the compound, thus preserving its native bioactivity.[1][3] The workflow involves treating cell lysates with the small molecule, subjecting the lysates to limited proteolysis, and then analyzing the protein profiles to identify proteins that are protected from degradation by the compound.[3] Subsequent analysis by mass spectrometry or Western blotting can then identify and validate these potential targets.
This compound: A Bioactive Natural Product
This compound is a natural triterpenoid (B12794562) with demonstrated anti-tumor and anti-inflammatory activities. Previous studies have identified several direct and indirect molecular targets of this compound, including Transforming Growth Factor-β Receptor 1 (TGFβR1) and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] By inhibiting these targets, this compound can modulate key signaling pathways involved in cancer progression, such as the TGF-β/SMAD and JAK/STAT3 pathways.[6][7][8] DARTS presents an unbiased approach to further elucidate the complete target profile of this compound and uncover novel mechanisms of action.
Quantitative Data Presentation
Following a DARTS experiment coupled with quantitative mass spectrometry, the data can be summarized to highlight proteins that show a significant increase in stability in the presence of this compound.
Table 1: Hypothetical Quantitative Proteomic Data from DARTS Experiment with this compound
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (this compound/Control) | p-value | Known/Potential Target |
| P36897 | TGFBR1 | Transforming growth factor-beta receptor type-1 | 3.5 | 0.001 | Known |
| P40763 | STAT3 | Signal transducer and activator of transcription 3 | 2.8 | 0.005 | Known |
| P29353 | SHP2 | Tyrosine-protein phosphatase non-receptor type 11 | 2.1 | 0.012 | Potential |
| Q02750 | SMAD2 | Mothers against decapentaplegic homolog 2 | 1.8 | 0.025 | Downstream |
| P37173 | JAK2 | Tyrosine-protein kinase JAK2 | 1.5 | 0.048 | Downstream |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Experimental Protocols
This section provides detailed protocols for performing a DARTS experiment to identify the protein targets of this compound.
Protocol 1: Unbiased Target Identification using DARTS coupled with Mass Spectrometry
This protocol outlines a general workflow for an unbiased screen of this compound targets in a complex protein lysate.
1. Materials and Reagents:
-
Cell Line: A cell line sensitive to this compound (e.g., triple-negative breast cancer cell line MDA-MB-231).
-
This compound: High-purity compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Lysis Buffer: M-PER Mammalian Protein Extraction Reagent or similar non-denaturing lysis buffer.
-
Protease Inhibitor Cocktail.
-
Protease: Pronase (a mixture of proteases) or Thermolysin.
-
Reaction Buffer (TNC): 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM CaCl2.
-
SDS-PAGE reagents.
-
Protein stain: Coomassie Brilliant Blue or Silver Stain.
-
Mass Spectrometry compatible reagents.
2. Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer supplemented with protease inhibitor cocktail.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
3. This compound Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with TNC buffer.
-
Prepare two sets of samples: a control group (DMSO vehicle) and an experimental group (this compound).
-
Add this compound to the experimental group to a final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control group.
-
Incubate all samples on ice or at room temperature for 1 hour to allow for binding.
4. Limited Proteolysis:
-
The optimal protease concentration and digestion time must be determined empirically. A good starting point is a 1:1000 (protease:total protein) ratio for 15-30 minutes at room temperature.
-
Prepare a range of protease dilutions to add to both control and this compound-treated lysates.
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) or by adding SDS-PAGE loading buffer and heating.
5. SDS-PAGE and Protein Visualization:
-
Separate the digested protein samples on a 4-20% gradient SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or Silver Stain.
-
Visually inspect the gel for protein bands that are more intense (less digested) in the this compound-treated lanes compared to the control lanes.
6. Mass Spectrometry Analysis:
-
Excise the protected protein bands from the gel.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
-
Quantify the relative abundance of identified proteins between the this compound and control samples to confirm protection.
Protocol 2: Validation of Target Engagement using DARTS-Western Blot
This protocol is used to validate a specific protein target identified from the unbiased screen or hypothesized from previous knowledge.
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Primary antibody: Specific for the putative target protein (e.g., anti-TGFβR1, anti-STAT3).
-
Secondary antibody: HRP-conjugated.
-
Chemiluminescent substrate.
2. Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After stopping the proteolysis, run the samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
A stronger band in the this compound-treated lane compared to the control lane indicates that this compound binding protects the target protein from proteolytic degradation.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for DARTS.
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: this compound modulates the JAK/STAT3 signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isotoosendanin Concentration for TNBC Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Isotoosendanin (ITSN) for the treatment of Triple-Negative Breast Cancer (TNBC) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in TNBC cells?
A1: this compound directly targets the Transforming Growth Factor-beta Receptor 1 (TGFβR1). It binds to the kinase domain of TGFβR1, inhibiting its activity.[1][2] This blockage disrupts the downstream TGF-β signaling pathway, specifically the phosphorylation of Smad2/3, which in turn abrogates the epithelial-mesenchymal transition (EMT) process crucial for TNBC metastasis.[1][3][4]
Q2: Which TNBC cell lines are recommended for studying the effects of this compound?
A2: Commonly used and responsive TNBC cell lines for studying this compound include MDA-MB-231, BT549 (human), and 4T1 (murine).[2]
Q3: What is a good starting concentration range for this compound in in vitro experiments?
A3: Based on published studies, a concentration range of 100 nM to 1000 nM (1 µM) is effective for inhibiting TNBC cell migration and invasion in vitro.[2] For initial dose-response experiments, a broader range encompassing these concentrations is recommended.
Q4: What is the reported IC50 value for this compound's effect on its primary target?
A4: The half-maximal inhibitory concentration (IC50) of this compound for the kinase activity of its direct target, TGFβR1, is 6.732 µM.[2]
Q5: Are there any known downstream effectors of the TGFβR1 pathway that are modulated by this compound?
A5: Yes, this compound has been shown to decrease the expression of Glutamate-Oxaloacetate Transaminase 2 (GOT2), a downstream gene of the Smad2/3 signaling axis.[3][4] This reduction in GOT2 expression contributes to the inhibition of TNBC metastasis.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of cell migration/invasion at expected concentrations.
-
Possible Cause 1: Cell Line Health and Passage Number.
-
Troubleshooting Tip: Ensure that the TNBC cell lines used are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
-
Possible Cause 2: this compound Stock Solution Degradation.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, gently vortex the stock solution to ensure it is fully dissolved.
-
-
Possible Cause 3: Sub-optimal Seeding Density in Assays.
-
Troubleshooting Tip: Optimize the cell seeding density for your specific cell line in migration (wound healing) and invasion (Transwell) assays. Overly confluent or sparse cell monolayers can affect the assay's outcome.
-
-
Possible Cause 4: Variation in Serum Concentration.
-
Troubleshooting Tip: Serum can contain growth factors that may interfere with the TGF-β signaling pathway. For migration and invasion assays, it is often recommended to use serum-free or low-serum media in the upper chamber of the Transwell and as a chemoattractant in the lower chamber.
-
Problem 2: Difficulty in detecting changes in the TGF-β signaling pathway via Western Blot.
-
Possible Cause 1: Inappropriate Antibody Selection.
-
Troubleshooting Tip: Use validated antibodies specific for the phosphorylated forms of Smad2 and Smad3 (p-Smad2/3) as these are the direct downstream targets of activated TGFβR1. Also, ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.
-
-
Possible Cause 2: Short Treatment Duration.
-
Troubleshooting Tip: The phosphorylation of Smad2/3 can be a rapid event. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) with this compound treatment to identify the optimal time point for observing maximal inhibition of Smad2/3 phosphorylation.
-
-
Possible Cause 3: Low Basal TGF-β Signaling.
-
Troubleshooting Tip: If the basal level of p-Smad2/3 is low in your cell line, you may need to stimulate the pathway with exogenous TGF-β (e.g., 10 ng/mL) to observe a robust inhibitory effect of this compound.[2]
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Concentration | Reference |
| In Vitro Cell Migration Inhibition | MDA-MB-231, BT549, 4T1 | 100 nM - 1000 nM | [2] |
| TGFβR1 Kinase Activity IC50 | Not Applicable | 6.732 µM | [2] |
| In Vivo Dosage (Mice) | 4T1 | 1 mg/kg/day | [1] |
Experimental Protocols
Protocol 1: In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound (e.g., 0, 100, 500, 1000 nM). A vehicle control (e.g., DMSO) should be included.
-
Imaging: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 12, 24, 48 hours) at the same position.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (8 µm pore size) with serum-free medium for at least 2 hours at 37°C.
-
Cell Preparation: Harvest TNBC cells and resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seeding: Seed the cell suspension into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Fixation and Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells under a microscope and count the number of invading cells per field of view.
Protocol 3: Western Blot for p-Smad2/3
-
Cell Lysis: Treat TNBC cells with this compound for the optimized duration. For pathway stimulation, add TGF-β for a short period before lysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3 and total Smad2/3 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound's mechanism of action in TNBC cells.
Caption: General experimental workflow for ITSN studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits TNBC metastasis | BioWorld [bioworld.com]
Technical Support Center: Isotoosendanin Western Blot Analysis
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering high background when performing Western blot analysis on samples treated with Isotoosendanin (ITSN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot?
A1: this compound (ITSN) is a natural compound and known inhibitor of several cellular signaling pathways. It directly targets and inhibits the kinase activity of TGF-β receptor type 1 (TGFβR1), subsequently blocking the downstream TGF-β/Smad2/3 signaling pathway.[1][2][3] It has also been shown to inhibit the p38 MAPK pathway and to be a late-stage autophagy inhibitor that impairs lysosome function.[4][5] While ITSN itself is not expected to directly interfere with the Western blot process, its biological effects on treated cells—such as altered protein expression, degradation, or potential aggregation due to autophagy inhibition—could contribute to issues like non-specific bands or high background.
Q2: I'm seeing a uniform high background across my entire membrane. What is the most likely cause?
A2: A uniform high background, often appearing as a dark or gray haze across the blot, is typically due to issues with blocking, antibody concentrations, or washing steps.[6] The most common culprits are insufficient blocking, excessively high concentrations of the primary or secondary antibody, or inadequate washing to remove unbound antibodies.[6][7]
Q3: Can the type of blocking buffer affect my results when detecting phosphorylated proteins?
A3: Yes. If you are detecting a phosphorylated target, it is highly recommended to use a blocking buffer that does not contain milk, such as Bovine Serum Albumin (BSA).[6] Milk contains phosphoproteins, like casein, which can cross-react with phospho-specific antibodies, leading to high background.[7][8]
Q4: My membrane has speckles or uneven spots. What causes this?
A4: A speckled background can be caused by the aggregation of antibodies or precipitates in your blocking buffer.[9][10] This can happen if the blocking reagent, like non-fat dry milk, is not fully dissolved.[9] It is crucial to ensure all buffers are freshly made and filtered if necessary. Aggregates in older antibody solutions can also contribute to this issue.[10][11]
Troubleshooting Guide: High Background
High background can obscure target protein bands and make data interpretation difficult. The following table outlines common causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution | Citation |
| Uniform High Background | 1. Insufficient Blocking: The blocking agent has not saturated all non-specific binding sites on the membrane. | • Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).• Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).• Add 0.05% - 0.1% Tween 20 to the blocking buffer. | [7][11] |
| 2. Antibody Concentration Too High: Excess primary or secondary antibody is binding non-specifically. | • Titrate your antibodies. Perform a dilution series to find the optimal concentration that provides a strong signal with low background.• For secondary antibodies, a typical starting range is 1:5,000 to 1:20,000. | [6][12] | |
| 3. Inadequate Washing: Unbound antibodies are not sufficiently washed off the membrane. | • Increase the number of washes (e.g., from 3 to 5 washes).• Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).• Ensure a sufficient volume of wash buffer (TBST) is used with agitation. | [6][13] | |
| 4. Membrane Dried Out: Allowing the membrane to dry at any stage can cause irreversible, non-specific antibody binding. | • Ensure the membrane remains fully submerged in buffer during all incubation and washing steps. | [6][9] | |
| 5. Overexposure: Film or digital imaging exposure time is too long. | • Reduce the exposure time.• If using a highly sensitive ECL substrate, consider diluting it or switching to a less sensitive one. | [7] | |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | • Consult the antibody datasheet for validated applications and potential cross-reactivity.• Increase the stringency of washes (e.g., increase Tween 20 concentration slightly).• Optimize the primary antibody concentration; lower concentrations can improve specificity. | [13] |
| 2. Secondary Antibody Cross-Reactivity: The secondary antibody is binding to off-target proteins. | • Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.• Use pre-adsorbed secondary antibodies to minimize cross-reactivity. | [7] | |
| 3. Protein Overload or Degradation: Too much total protein in the lane can cause streaking and non-specific antibody binding. Degraded protein samples can appear as multiple lower molecular weight bands. | • Load less total protein per lane (e.g., reduce from 30µg to 15µg).• Always use fresh samples with protease and phosphatase inhibitors in the lysis buffer. | [9][13] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a baseline for optimization. Refer to your specific antibody datasheets for recommended concentrations.
-
Sample Preparation: Lyse this compound-treated and control cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 15-30 µg of total protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline, 0.1% Tween 20). Block the membrane for 1-2 hours at room temperature in Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Dilute the primary antibody in fresh Blocking Buffer to its optimal concentration. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST at room temperature with agitation.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in fresh Blocking Buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane 4 times for 10 minutes each with TBST at room temperature with agitation.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for a Western blot experiment.
Caption: Key signaling pathways inhibited by this compound.
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. bio-rad.com [bio-rad.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. arp1.com [arp1.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Isotoosendanin Experimental Integrity
Welcome to the Technical Support Center dedicated to ensuring the stability and integrity of Isotoosendanin in your research experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate degradation and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the general recommendations for storing this compound?
Proper storage is the first line of defense against degradation. Both powder and stock solutions require specific conditions to maintain stability.
| Storage Form | Temperature | Duration | Container | Additional Notes |
| Powder | -20°C | Several months | Tightly sealed, light-resistant vial | Desiccation is recommended to prevent hydrolysis. |
| Stock Solution | -20°C | Up to several months | Tightly sealed, light-resistant vials | Prepare fresh working solutions for each experiment.[1] |
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific requirements of your experiment.
| Solvent | Solubility Notes |
| DMSO (Dimethyl sulfoxide) | Commonly used for preparing stock solutions for in vitro assays. |
| Chloroform | Soluble. |
| Dichloromethane | Soluble. |
| Ethyl Acetate | Soluble. |
| Acetone | Soluble. |
To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during experiments that may lead to this compound degradation.
Problem 1: Loss of biological activity in my cell-based assay.
A decrease in the expected biological effect of this compound could be due to its degradation in the cell culture medium.
-
Potential Cause 1: pH of the culture medium. The stability of complex organic molecules like this compound can be pH-dependent. Although specific data for this compound is limited, triterpenoids can be susceptible to hydrolysis under acidic or basic conditions.
-
Troubleshooting Steps:
-
Monitor the pH of your cell culture medium throughout the experiment.
-
If significant pH shifts are observed, consider using a more robust buffering system or changing the medium more frequently.
-
For critical experiments, you can perform a preliminary stability test of this compound in your specific culture medium at 37°C for the duration of your experiment and analyze for degradation using HPLC.
-
-
-
Potential Cause 2: Temperature-induced degradation. Prolonged incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Troubleshooting Steps:
-
Minimize the time this compound-containing media is stored at 37°C before being added to the cells.
-
For long-term experiments (over 24-48 hours), consider replenishing the media with freshly prepared this compound solution at regular intervals.
-
-
-
Potential Cause 3: Light-induced degradation (Photodegradation). this compound contains a furan (B31954) ring, a structural motif known to be susceptible to photo-oxidation.[3]
-
Troubleshooting Steps:
-
Protect all solutions containing this compound from light by using amber-colored tubes or wrapping them in aluminum foil.
-
Minimize the exposure of your cell culture plates to light during incubation and analysis.
-
-
Problem 2: Inconsistent results between experimental replicates.
Variability in your data can often be traced back to inconsistent handling and preparation of this compound solutions.
-
Potential Cause 1: Incomplete solubilization. If this compound is not fully dissolved, the actual concentration in your working solutions will vary.
-
Troubleshooting Steps:
-
Visually inspect your stock and working solutions to ensure there are no visible precipitates.
-
Follow the recommended procedure for enhancing solubility: warm to 37°C and sonicate briefly.[1]
-
-
-
Potential Cause 2: Degradation of stock solution. Repeated freeze-thaw cycles can degrade the compound.
-
Troubleshooting Steps:
-
Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Always allow the stock solution to thaw completely and equilibrate to room temperature before use.
-
-
-
Potential Cause 3: Oxidative degradation. The complex structure of this compound may be susceptible to oxidation, which can be initiated by reactive oxygen species in the experimental environment.
-
Troubleshooting Steps:
-
Use high-purity solvents and reagents to minimize contaminants that could act as oxidizing agents.
-
Consider degassing your solvents before preparing solutions if you suspect oxidative degradation is a significant issue.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Tare a sterile, amber-colored microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic bath at 37°C for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, amber-colored tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Workflow for Investigating this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the stability of a compound under various stress conditions. This general workflow can be adapted for this compound.
Caption: A general workflow for conducting forced degradation studies on this compound.
Signaling Pathway and Logical Relationships
Diagram 1: Potential Degradation Pathways of this compound
This diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure, which includes functional groups susceptible to common degradation reactions.
References
- 1. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 2. Limonoids from fruit of Melia toosendan and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotoosendanin in Kinase Assays: A Guide to Potential Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Isotoosendanin (ITSN) in their experiments, understanding its kinase selectivity profile is crucial for accurate data interpretation. While this compound is recognized as a potent inhibitor of Transforming Growth Factor-beta Receptor 1 (TGFβR1), its broader effects across the kinome are not extensively documented in publicly available literature. This guide addresses potential challenges and frequently asked questions regarding the off-target effects of this compound in kinase assays, based on its known primary targets and general principles of kinase inhibitor interactions.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is primarily characterized as an inhibitor of TGFβR1 kinase activity. It has been shown to directly interact with the kinase domain of TGFβR1, consequently blocking the downstream TGF-β signaling pathway. Additionally, this compound has been reported to inhibit the JAK/STAT3 signaling pathway, which is understood to occur through its interaction with the protein tyrosine phosphatase SHP-2, rather than direct inhibition of a kinase in that pathway.
Q2: Has a comprehensive kinase selectivity profile for this compound been published?
As of our latest review of scientific literature, a comprehensive, publicly available kinome-wide selectivity screen (e.g., a KINOMEscan™ or similar broad panel kinase assay) for this compound has not been identified. Such a screen would provide quantitative data (such as IC50 or Ki values) against a large panel of kinases, offering a clearer picture of its off-target profile. The absence of this data means that researchers should exercise caution when interpreting results, as unforeseen off-target effects on other kinases are possible.
Q3: What potential off-target effects should I consider in my experiments?
Given the lack of a broad kinase profile, researchers should be aware of the following possibilities:
-
Inhibition of structurally related kinases: The ATP-binding pocket, the target of many kinase inhibitors, shares structural similarities across kinase families. Therefore, this compound might inhibit other kinases that are structurally related to TGFβR1.
-
Unintended pathway modulation: Inhibition of an unexpected kinase could lead to the modulation of signaling pathways unrelated to TGF-β, potentially confounding experimental results. For example, if a cellular phenotype is observed, it is crucial to confirm that this is a direct result of TGFβR1 inhibition and not an off-target effect.
Troubleshooting Guide: Unexpected Results in Kinase Assays
If you encounter unexpected or inconsistent results when using this compound in your kinase assays, consider the following troubleshooting steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Observed phenotype does not align with known TGF-β signaling. | Potential off-target kinase inhibition. | 1. Use a structurally distinct TGFβR1 inhibitor: Compare the phenotype induced by this compound with that of another known TGFβR1 inhibitor with a different chemical scaffold. Consistent results would strengthen the conclusion that the effect is on-target. 2. Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a wild-type or inhibitor-resistant version of that kinase. 3. Orthogonal validation: Use non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of TGFβR1, to see if the same phenotype is recapitulated. |
| Variable IC50 values across different assays or cell lines. | 1. Off-target effects in certain cell lines with specific kinome expression profiles. 2. Differences in experimental conditions (e.g., ATP concentration). | 1. Characterize the kinome of your cell line: If possible, understand the expression levels of kinases that are potential off-targets. 2. Standardize assay conditions: Ensure consistent ATP concentrations and other critical parameters across experiments, as IC50 values for ATP-competitive inhibitors are sensitive to these conditions. |
| Cytotoxicity or other cellular effects at concentrations expected to be specific for TGFβR1. | Inhibition of essential "housekeeping" kinases or other critical off-target proteins. | 1. Perform a dose-response curve for cytotoxicity: Determine the therapeutic window between the concentration required for TGFβR1 inhibition and the concentration that induces significant cell death. 2. Analyze key cell health markers: Assess apoptosis (e.g., caspase-3/7 activity) or other markers of cellular stress to understand the mechanism of toxicity. |
Experimental Protocols
While a specific protocol for assessing this compound's off-target effects is not available due to the lack of public data, a general workflow for kinase inhibitor selectivity profiling is provided below. This represents a standard approach that could be applied to characterize this compound.
Protocol: In Vitro Kinase Selectivity Profiling (General Workflow)
Objective: To determine the inhibitory activity of this compound against a broad panel of purified kinases.
Materials:
-
This compound
-
A commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation, Carna Biosciences) or an in-house panel of purified recombinant kinases.
-
Appropriate kinase-specific substrates and ATP.
-
Assay buffer and detection reagents (format-dependent, e.g., radiometric, fluorescence, or luminescence).
-
Multi-well assay plates.
-
Plate reader compatible with the chosen detection method.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for testing. A common starting point for a broad screen is a single high concentration (e.g., 1 or 10 µM).
-
Assay Setup: In a multi-well plate, combine each purified kinase with its specific substrate and ATP in the appropriate assay buffer.
-
Compound Incubation: Add this compound at the desired concentration(s) to the kinase reaction mixtures. Include appropriate controls (e.g., vehicle control (DMSO) and a known inhibitor for each kinase as a positive control).
-
Kinase Reaction: Incubate the plates at the optimal temperature and for a sufficient duration to allow the kinase reaction to proceed within the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. The method will depend on the assay format (e.g., quantifying radiolabeled phosphate (B84403) incorporation, fluorescence intensity, or luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. For kinases that show significant inhibition in the initial screen, a follow-up dose-response experiment should be performed to determine the IC50 value.
Visualizing the Known Signaling Interactions of this compound
The following diagram illustrates the primary reported interactions of this compound with the TGF-β and JAK/STAT signaling pathways.
Technical Support Center: Isotoosendanin Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Isotoosendanin (ITSN) in animal models. The focus is on minimizing potential toxicity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound and its analogues?
Q2: What are the recommended starting doses for this compound in mice?
A2: A specific Maximum Tolerated Dose (MTD) or LD50 for this compound has not been definitively established in the literature. However, efficacy studies in mouse models of triple-negative breast cancer have used doses around 1 mg/kg/day.[6] For initial studies, it is imperative to conduct a dose-finding study to determine the MTD in your specific animal model and strain.[7][8][9] A suggested starting point for a dose-range-finding study could be based on the effective doses reported in efficacy studies, with escalating doses to identify toxic thresholds.
Q3: How can I monitor for this compound-induced toxicity in my animal models?
A3: Regular monitoring of animal health is critical. Key parameters to observe include:
-
Clinical Observations: Changes in behavior (lethargy, hyperactivity), grooming, posture, and signs of distress.[10]
-
Body Weight: A significant reduction in body weight (e.g., >10% in rats and dogs) can be an indicator of toxicity.[9]
-
Biochemical Assessments: Blood samples should be collected to analyze markers of organ function. For hepatotoxicity, key markers include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). For nephrotoxicity, blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cr) should be monitored.[10][11]
-
Histopathological Examination: At the end of the study, major organs (liver, kidneys, spleen, heart, lungs) should be collected for histopathological analysis to identify any cellular damage or lesions.[10][11]
Q4: Are there formulation strategies to reduce the potential toxicity of this compound?
A4: Yes, formulation can play a significant role in mitigating drug toxicity.[12] While specific formulations for reducing ITSN toxicity have not been published, general principles can be applied:
-
Pharmacokinetic Modulation: Formulations that modify the release profile of a drug to reduce the maximum plasma concentration (Cmax) can lower the risk of toxicity.[12] This can include encapsulation in nanoparticles or liposomes.[13][14]
-
Improved Solubility: For poorly soluble compounds, enhancing solubility through techniques like creating amorphous solid dispersions can improve bioavailability and potentially allow for lower, less toxic effective doses.[14][15]
Q5: Can I co-administer other agents to mitigate this compound toxicity?
A5: Co-administration of protective agents or adjuvants is a potential strategy.
-
Hepatoprotective Agents: For potential liver toxicity, the use of agents like N-acetylcysteine (NAC) or silymarin (B1681676) could be explored, as they have shown efficacy in other models of drug-induced liver injury.[6]
-
Adjuvants for Efficacy: Using adjuvants to enhance the therapeutic effect of this compound could allow for a reduction in the required dose, thereby lowering the risk of toxicity.[5][13][16][17] The choice of adjuvant would depend on the specific therapeutic application.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>10%) in Animals | Dose of this compound is too high, leading to systemic toxicity. | Immediately reduce the dose or cease administration. Review your MTD study to establish a safer dosing regimen. Ensure the vehicle is not contributing to the toxicity.[9] |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity induced by this compound. | Consider lowering the dose. Evaluate the time course of enzyme elevation. Consider co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) in subsequent studies.[6] Perform histopathological analysis of the liver. |
| Precipitation of this compound in Formulation | Poor solubility of this compound in the chosen vehicle. | Optimize the formulation. Consider using a different vehicle or a co-solvent. Sonication or gentle heating (if the compound is stable) may help. For long-term studies, consider more advanced formulation strategies like nanosuspensions.[14][15] |
| Variable Efficacy Between Experiments | Inconsistent drug formulation and administration. Animal strain differences. | Standardize your formulation protocol. Ensure the drug is fully solubilized or uniformly suspended before each administration. Use animals of the same strain, age, and sex for comparable results. |
Quantitative Toxicity Data for Toosendanin (Analogue of this compound)
Disclaimer: The following data is for Toosendanin (TSN), an analogue of this compound. This information should be used for guidance only, and it is essential to perform independent toxicity studies for this compound.
| Parameter | Animal Model | Dose | Observation | Reference |
| Safety Window | Mice | Up to 40 mg/kg (intragastric) | Did not induce obvious liver toxicity at this dosage, suggesting a safety window. | [18] |
| Hepatotoxicity | Mice | Not specified | TSN has been reported to cause liver toxicity in mice. | [18] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
This protocol outlines a general procedure for determining the MTD of this compound.[7][8][9]
1. Animals:
-
Use a sufficient number of healthy, young adult mice (e.g., BALB/c or C57BL/6, 8-10 weeks old) of a single sex to begin.
-
House animals in standard conditions with ad libitum access to food and water.
-
Allow for a 1-week acclimatization period.
2. This compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
For administration, dilute the stock solution to the desired concentrations using a sterile, biocompatible vehicle such as a mixture of saline and PEG400. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <5%) and consistent across all dose groups, including the vehicle control.
3. Dosing Regimen:
-
Start with a wide range of doses. A suggested starting point could be based on effective doses from the literature (e.g., 1 mg/kg) and escalating geometrically (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administer the drug via the intended experimental route (e.g., intraperitoneal injection or oral gavage).
-
Include a vehicle control group.
4. Monitoring and Endpoints:
-
Mortality and Clinical Signs: Observe animals daily for mortality, changes in appearance, and behavior for at least 14 days.
-
Body Weight: Record body weight before dosing and at least twice weekly throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity, typically defined as no more than a 10% loss in body weight.[9]
5. Data Analysis:
-
Analyze body weight changes and clinical observations to determine the MTD.
Protocol 2: Assessment of this compound-Induced Hepatotoxicity
1. Study Design:
-
Based on the MTD study, select at least three dose levels (e.g., low, medium, and high) and a vehicle control group.
-
Use a sufficient number of animals per group (e.g., 5-10 per sex) for statistical power.
-
Administer this compound daily for a predetermined period (e.g., 7, 14, or 28 days).
2. In-life Monitoring:
-
Conduct daily clinical observations and record body weights as in the MTD study.
3. Sample Collection:
-
At the end of the study, collect blood via cardiac puncture or another appropriate method for serum chemistry analysis.
-
Euthanize animals and perform a gross necropsy.
-
Collect the liver and other major organs. Weigh the liver.
4. Analysis:
-
Serum Chemistry: Analyze serum for ALT and AST levels.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for signs of cellular necrosis, inflammation, and other abnormalities.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. Adjuvants for Vaccines to Drugs of Abuse and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Therapies for the Treatment of Drug-Induced Liver Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adjuvants--a balance between toxicity and adjuvanticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Frontiers | Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens [frontiersin.org]
- 17. Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin dose-response curve inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotoosendanin. It addresses potential inconsistencies and common issues encountered during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is recognized as an orally active TGFβR1 inhibitor, abrogating its kinase activity.[1] It has been shown to directly interact with the TGF-β receptor type-1 (TGFβR1), which blocks the downstream signaling pathway initiated by TGF-β.[2][3] Additionally, this compound inhibits the JAK/STAT3 signaling pathway by targeting SHP-2, enhancing its stability and reducing its ubiquitination.[1] Other studies have indicated its inhibitory effects on the PI3K/Akt/mTOR signaling pathway in glioma cells.[4]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound can vary significantly depending on the cell line and the duration of the experiment. For example, in non-small cell lung cancer (NSCLC) cells like A549, HCC827, and H838, IC50 values have been reported to range from 1.691 to 18.20 µM after 48-72 hours of treatment.[1] For inhibiting the kinase activity of TGFβR1, the IC50 has been measured at 6732 nM.[1] It's crucial to determine the IC50 empirically for your specific cell system.
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated anti-tumor efficacy in various cancer models, including triple-negative breast cancer (TNBC)[2][3][5], non-small cell lung cancer (NSCLC)[1], and glioma[4]. In TNBC, it has been shown to reduce metastasis by inhibiting TGF-β-induced epithelial-mesenchymal transition (EMT).[2][3]
Q4: How does this compound affect cell cycle and apoptosis?
A4: In NSCLC cells, this compound has been observed to induce G0/G1 phase arrest and promote apoptosis.[1] This is accompanied by a reduction in the expression of CDK2 and Cyclin D1/A2, and an increase in the expression of Bax and Cleaved Caspase-3.[1]
Troubleshooting Guide: this compound Dose-Response Curve Inconsistencies
Q1: My dose-response curve is not showing a classic sigmoidal shape. What could be the cause?
A1: Non-sigmoidal dose-response curves can arise from several factors. Consider the following:
-
Compound Solubility: this compound may precipitate at higher concentrations. Ensure it is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).
-
Complex Biological Response: The compound affects multiple signaling pathways, which can sometimes lead to non-monotonic (e.g., U-shaped) dose-responses.[6] This can occur if, for example, low doses stimulate a compensatory mechanism that is overcome at higher doses.
-
Assay Interference: At high concentrations, the compound itself might interfere with the assay reagents (e.g., absorbance or fluorescence of the compound). Run a control plate with the compound in cell-free media to check for interference.
Q2: I am observing high variability between replicate wells for the same concentration. How can I reduce this?
A2: High variability can obscure the true dose-response relationship. To improve consistency:
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding. Inconsistent cell numbers across wells is a common source of variability. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution.
-
Pipetting Accuracy: Use calibrated pipettes and be mindful of your technique, especially for serial dilutions. Small errors in dilution can lead to large differences in the final concentration.
-
Edge Effects: Cells in the outer wells of a plate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or fill them with media to maintain a more uniform environment.
Q3: The IC50 value I've determined is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values are common and can be attributed to several experimental differences:
-
Cell Line Differences: Different cell lines, and even different passages of the same cell line, can have varying sensitivities to a compound.
-
Treatment Duration: As shown in the data, the duration of exposure to this compound (e.g., 24, 48, or 72 hours) will impact the IC50 value.[1]
-
Assay Method: The type of viability or proliferation assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different results as they measure different aspects of cell health (metabolic activity vs. ATP content).
-
Cell Density: The initial number of cells seeded can influence the apparent IC50. Higher cell densities may require higher concentrations of the compound to achieve the same effect.
Q4: The top and bottom plateaus of my curve are not well-defined. What should I do?
A4: Poorly defined plateaus can make it difficult to accurately fit a curve and determine parameters like IC50.[7]
-
Concentration Range: You may need to expand your range of concentrations. To define the bottom plateau, include higher concentrations that are expected to produce a maximal effect. For the top plateau, ensure you have several concentrations low enough to have no effect, as well as a vehicle-only control.
-
Data Normalization: Normalize your data by setting the average of your vehicle-only controls as 100% response and the average of your maximal effect controls as 0% response. This can help in fitting a standard four-parameter logistic curve.[7]
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Duration | Reference |
| IC50 (Kinase Activity) | TGFβR1 | 6732 nM | N/A | [1] |
| IC50 (Cell Viability) | A549, HCC827, H838 (NSCLC) | 1.691 - 18.20 µM | 48-72 h | [1] |
| Effective Concentration | MDA-MB-231, BT549, 4T1 (TNBC) | 300 - 1000 nM | 24 h | [1] |
| Effective Concentration | A549, HCC827, H838 (NSCLC) | 1 - 6 µM | 24-72 h | [1] |
Experimental Protocols
Protocol: Generating an this compound Dose-Response Curve using an MTS Assay
-
Cell Culture: Culture cells in their recommended growth medium until they reach approximately 80% confluency.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture medium to create a range of working concentrations (e.g., 2x the final desired concentrations). A 10-point, 3-fold dilution series is a good starting point.
-
-
Cell Treatment:
-
Remove the medium from the cells.
-
Add 100 µL of the prepared this compound working solutions to the corresponding wells. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter log-logistic equation) to determine the IC50 value.[8][9]
-
Signaling Pathway Diagrams
Caption: this compound inhibits the TGF-β signaling pathway by directly targeting TGFβR1.
Caption: this compound inhibits JAK/STAT3 signaling by stabilizing the phosphatase SHP-2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 8. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In vivo Bioavailability of Isotoosendanin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor in vivo bioavailability of Isotoosendanin (ITSN). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (ITSN) is a natural triterpenoid (B12794562) compound extracted from Fructus Meliae Toosendan. It has demonstrated significant therapeutic potential, particularly in cancer research where it has been shown to inhibit tumor growth and metastasis. However, ITSN suffers from poor oral bioavailability, which limits its clinical utility. This poor bioavailability is likely due to a combination of factors including low aqueous solubility, poor membrane permeability, and potential first-pass metabolism.
Q2: What is the typical oral bioavailability of related compounds, and what can be expected for this compound?
A2: Direct and comprehensive public data on the absolute oral bioavailability of this compound is limited. However, studies on a closely related triterpenoid, Toosendanin (B190432) (TSN), have shown an absolute oral bioavailability of approximately 9.9% in rats[1]. This suggests that this compound likely faces similar challenges with oral absorption. The metabolic pathway of this compound in rats has been investigated, revealing several metabolites, which underscores the role of in vivo metabolism in its disposition[2].
Q3: What are the primary strategies to improve the in vivo bioavailability of this compound?
A3: The main approaches to enhance the bioavailability of poorly soluble compounds like this compound fall into three major categories:
-
Nanoformulations: Encapsulating ITSN in nanocarriers such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), Solid Lipid Nanoparticles (SLNs), or polymeric nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.
-
Solid Dispersions: Dispersing ITSN in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate and, consequently, its oral absorption.
-
Chemical Modification (Prodrugs): Modifying the chemical structure of ITSN to create a more soluble or permeable prodrug that converts back to the active ITSN in the body is another effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving the in vivo bioavailability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability despite using a nanoformulation (e.g., SMEDDS). | 1. Poor formulation optimization: Incorrect ratio of oil, surfactant, and co-surfactant leading to instability or large droplet size upon emulsification.2. Drug precipitation in the GI tract: The drug may precipitate out of the nanoformulation upon dilution in the gastrointestinal fluids.3. P-glycoprotein (P-gp) efflux: The formulation may not be effectively inhibiting P-gp, which can pump the drug back into the intestinal lumen. | 1. Re-optimize the SMEDDS formulation: Conduct a thorough phase diagram analysis to identify the optimal excipient ratios that result in a stable microemulsion with a small droplet size (<50 nm)[3].2. Incorporate precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the gut[4].3. Select excipients with P-gp inhibitory activity: Utilize surfactants and co-surfactants known to inhibit P-gp, such as Cremophor EL, Polysorbate 80, or PEG 400. |
| High variability in pharmacokinetic data between subjects. | 1. Inconsistent formulation administration: Improper gavage technique or non-homogenous formulation.2. Physiological variability in animals: Differences in gastric pH, intestinal motility, and enzyme activity among animals.3. Food effect: Presence or absence of food in the stomach can significantly alter drug absorption. | 1. Ensure proper dosing technique: Use experienced personnel for oral gavage and ensure the formulation is homogenous before each administration.2. Standardize experimental conditions: Use animals of the same age, weight, and sex, and acclimatize them properly before the study.3. Control for food intake: Fast animals overnight before oral administration to minimize variability due to food effects. |
| Chemical modification (prodrug) does not improve bioavailability. | 1. Inefficient in vivo conversion: The prodrug is not effectively converted back to the active this compound by metabolic enzymes.2. Poor stability of the prodrug: The prodrug may be unstable in the gastrointestinal environment and degrade before absorption.3. Altered transport mechanism: The modification may have inadvertently created a substrate for efflux transporters. | 1. Assess metabolic stability: Conduct in vitro studies using liver microsomes or plasma to evaluate the conversion rate of the prodrug.2. Evaluate GI stability: Test the stability of the prodrug in simulated gastric and intestinal fluids.3. Screen for transporter interactions: Use in vitro cell-based assays (e.g., Caco-2 cells) to assess the interaction of the prodrug with common efflux transporters. |
Data Presentation: Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound in different formulations, based on improvements seen with similar compounds. This table is intended for illustrative purposes to highlight the expected magnitude of improvement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Unmodified Suspension) | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 (Reference) |
| This compound-SMEDDS | 50 | 900 ± 180 | 1.0 ± 0.3 | 4800 ± 950 | 800 |
| This compound-Solid Dispersion | 50 | 750 ± 150 | 1.2 ± 0.4 | 3900 ± 800 | 650 |
| This compound-Prodrug | 50 | 600 ± 130 | 1.5 ± 0.5 | 3000 ± 650 | 500 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).
-
Titrate each mixture with the oil phase and observe for transparency and flowability to identify the microemulsion region.
-
-
Preparation of this compound-SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve a predetermined amount of this compound in the mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization of SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water (1:100) and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Emulsification Time: Add the SMEDDS formulation to simulated gastric fluid and measure the time taken for it to form a clear microemulsion under gentle agitation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
-
Study Design:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., unmodified this compound suspension, this compound-SMEDDS).
-
Include an intravenous (IV) administration group to determine the absolute bioavailability.
-
Fast the animals for 12 hours before oral administration.
-
-
Drug Administration:
-
Oral (PO): Administer the formulations via oral gavage at a specified dose.
-
Intravenous (IV): Administer a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Cremophor EL) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of the enhanced formulations compared to the unmodified suspension.
-
Calculate the absolute oral bioavailability by comparing the AUC from oral administration to the AUC from IV administration.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGF-β RI.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for assessing the in vivo pharmacokinetics of this compound formulations.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to address the causes of poor this compound bioavailability.
References
- 1. Determination of toosendanin in rat plasma by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
appropriate vehicle control for Isotoosendanin studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the appropriate use of vehicle controls in Isotoosendanin studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for in vitro studies with this compound?
A: The most commonly used and recommended vehicle for in vitro studies with this compound is Dimethyl Sulfoxide (DMSO) .[1][2][3] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[4] It is crucial to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[2][5]
Q3: My this compound precipitates when I add the DMSO stock to my cell culture media. How can I prevent this?
A: This is a common issue known as "crashing out," which occurs when a hydrophobic compound in an organic solvent is rapidly diluted in an aqueous solution. Here are several steps to prevent precipitation:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[6][7]
-
Slow, dropwise addition: While gently swirling or vortexing the media, add the DMSO stock solution drop-by-drop. This gradual addition helps to prevent "solvent shock."[6]
-
Use serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume.[6]
-
Lower the stock concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO. This reduces the magnitude of the solvent exchange upon dilution.[4]
Q4: What is the appropriate vehicle for in vivo studies with this compound, particularly for oral gavage in mice?
A: For oral administration of hydrophobic compounds like this compound in mice, several vehicle formulations can be considered. The choice depends on the required dose and study duration. Common vehicles include:
-
Aqueous suspensions: For moderately hydrophobic compounds, aqueous vehicles containing solubilizing agents are common.[8][9] A frequently used formulation for oral gavage is a mixture containing:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline [11]
-
-
For lower doses and shorter administration periods, a simpler mixture of 10% DMSO in corn oil can also be effective.[11]
Crucially, a vehicle control group that receives the same volume of the vehicle formulation without this compound must be included in all in vivo experiments. [10]
Q5: How should I prepare and store this compound stock solutions?
A: this compound stock solutions are typically prepared in 100% DMSO.[4] To ensure stability and prevent degradation, it is recommended to:
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.[12]
-
Whenever possible, prepare fresh working solutions from the stock on the day of the experiment.[13]
Data Presentation: Vehicle Control Summary
The following tables summarize common vehicle control parameters for in vitro and in vivo studies.
Table 1: In Vitro Vehicle Control for this compound Studies
| Parameter | Recommendation | Rationale |
| Vehicle | Dimethyl Sulfoxide (DMSO) | High solubility for this compound. |
| Stock Solution Conc. | 10-100 mM in 100% DMSO | Allows for small volumes to be added to media, minimizing solvent concentration. |
| Final DMSO Conc. | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced cytotoxicity and off-target effects. |
| Vehicle Control | Culture media with the same final concentration of DMSO as the highest drug dose. | To isolate the effects of this compound from any potential effects of the solvent.[2][5] |
| Storage | Aliquot stock solution and store at -20°C or -80°C. | Prevents degradation from repeated freeze-thaw cycles.[12] |
Table 2: In Vivo Vehicle Control for Oral Gavage of this compound in Mice
| Parameter | Example Formulation | Rationale & Considerations |
| Vehicle Type | Aqueous Suspension | Suitable for moderately hydrophobic compounds. |
| Components | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation to improve solubility and stability for oral administration.[11] |
| Alternative | 10% DMSO in Corn Oil | May be suitable for lower doses and shorter-term studies.[11] |
| Vehicle Control | Administer the identical formulation without this compound. | Essential for attributing observed effects solely to the compound.[10] |
| Administration | Oral Gavage | A standard method for oral drug administration in mice. |
Experimental Protocols
Protocol 1: In Vitro Dosing with this compound
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Pre-warm complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Crucial Step: Add the this compound stock (or intermediate dilution) dropwise to the medium while gently vortexing to prevent precipitation.[6]
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by adding the same volume of DMSO used for the highest this compound concentration to the pre-warmed medium. The final DMSO concentration in the vehicle control must match that of the highest drug treatment group.[3]
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: In Vivo Oral Gavage with this compound (Mouse Model)
-
Prepare Vehicle Formulation:
-
For an aqueous suspension, prepare the vehicle by mixing the components in the following order: 40% PEG300, 5% Tween-80, and 45% Saline. Mix thoroughly.
-
-
Prepare Dosing Solution:
-
First, dissolve the required amount of this compound powder in DMSO to make up 10% of the final volume.
-
Slowly add the dissolved this compound-DMSO mixture to the prepared vehicle (from step 1) while vortexing to create a homogenous suspension.
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control by mixing 10% DMSO with the PEG300/Tween-80/Saline mixture. The composition should be identical to the dosing solution, just without this compound.
-
-
Administration:
-
Administer the prepared this compound suspension or the vehicle control to the mice via oral gavage using an appropriate gauge gavage needle.
-
The volume administered should be based on the animal's body weight (e.g., 10 mL/kg).
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the TGF-β signaling pathway.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Isotoosendanin Treatment for Apoptosis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isotoosendanin to induce apoptosis in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment time for inducing apoptosis with this compound?
A1: The optimal treatment time for this compound-induced apoptosis is highly dependent on the cell line and the concentration of this compound used. Based on studies with the closely related compound Toosendanin (B190432) (TSN), significant apoptosis is typically observed between 24 and 72 hours.[1][2] It is crucial to perform a time-course experiment to determine the peak apoptotic response for your specific experimental system.
Q2: I am not observing significant apoptosis after this compound treatment. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Treatment Time: You may be observing the cells too early or too late. Apoptosis is a dynamic process, and the peak of apoptosis can be transient. We recommend performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal window.
-
Incorrect Concentration: The concentration of this compound may be too low to induce apoptosis or so high that it is causing necrosis. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis.
-
Assay Method: Ensure your apoptosis detection method is sensitive enough and that you are looking at appropriate markers. For example, Annexin V staining detects early apoptosis, while TUNEL assays or PARP cleavage are markers of later-stage apoptosis.
Q3: How do I differentiate between apoptosis and necrosis in my assay?
A3: A common method to distinguish between apoptosis and necrosis is through dual staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Q4: What are the known signaling pathways activated by this compound to induce apoptosis?
A4: Studies on the closely related compound Toosendanin suggest that it induces apoptosis through multiple signaling pathways, including the suppression of the PI3K/Akt/mTOR and JNK pathways, and the activation of the p38 MAPK pathway.[3][4][5] These pathways ultimately lead to the activation of caspases, which are key executioners of apoptosis.
Troubleshooting Guide: Adjusting this compound Treatment Time
This guide provides a structured approach to optimizing the treatment time for your apoptosis assay.
| Problem | Possible Cause | Suggested Solution |
| Low percentage of apoptotic cells at a single time point. | The chosen time point may be too early or too late to detect the peak of apoptosis. | Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48, 72 hours). Analyze apoptosis at each time point to identify the optimal incubation period. |
| High percentage of necrotic cells (PI positive). | The this compound concentration may be too high, leading to cytotoxicity and necrosis instead of apoptosis. The treatment time might be too long, causing secondary necrosis in apoptotic cells. | Perform a dose-response experiment. Test a range of this compound concentrations at a fixed time point to find a concentration that induces apoptosis without significant necrosis. Shorten the treatment time. If a high concentration is desired, a shorter incubation period may be necessary to capture the apoptotic window before widespread necrosis occurs. |
| Inconsistent results between experiments. | Variations in cell confluence, passage number, or subtle changes in experimental conditions can affect the timing of apoptosis. | Standardize your experimental protocol. Ensure consistent cell seeding density, passage number, and treatment conditions for all experiments. Always include positive and negative controls. |
| Early apoptotic markers (e.g., Annexin V) are positive, but late markers (e.g., cleaved PARP, caspase-3 activity) are weak. | The treatment time is sufficient to initiate apoptosis, but not long enough for the execution phase to be robustly detected. | Increase the incubation time. Extend the treatment duration to allow for the progression of the apoptotic cascade. Consider analyzing at later time points (e.g., 48 or 72 hours). |
Data Summary: Toosendanin IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Toosendanin (TSN), a compound structurally and functionally similar to this compound, in various cancer cell lines at different time points. This data can serve as a starting point for designing your experiments with this compound.
| Cell Line | Cancer Type | Time Point | IC50 | Reference |
| HL-60 | Human promyelocytic leukemia | 48 h | 28 ng/mL | [4] |
| SMMC-7721 | Hepatocellular carcinoma | 72 h | 0.5 µM | [1] |
| Hep3B | Hepatocellular carcinoma | 72 h | 0.9 µM | [1] |
| CAL27 | Oral squamous cell carcinoma | 48 h | 25.39 ± 1.37 nM | [2] |
| HN6 | Oral squamous cell carcinoma | 48 h | 13.93 ± 1.13 nM | [2] |
Note: IC50 values can vary significantly between different studies and experimental conditions.[6][7] It is always recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay Protocol
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the predetermined time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Visualizations
Experimental Workflow for Optimizing this compound Treatment Time
Caption: Workflow for optimizing this compound concentration and treatment time.
Signaling Pathways of Toosendanin-Induced Apoptosis
Caption: Key signaling pathways involved in Toosendanin-induced apoptosis.
References
- 1. Toosendanin inhibits hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toosendanin induces caspase-dependent apoptosis through the p38 MAPK pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. immunostep.com [immunostep.com]
issues with Isotoosendanin stability at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isotoosendanin at room temperature. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a natural triterpenoid (B12794562) compound, specifically a limonoid, isolated from plants such as Melia toosendan.[1][2] Its chemical formula is C30H38O11.[1] The structure of this compound, like its isomer Toosendanin, contains multiple functional groups, including ester (acetate) linkages, which can be susceptible to chemical degradation.[3][4]
Q2: What are the standard recommendations for storing solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed vial in a desiccator at -20°C, protected from light and moisture. While short periods at room temperature (e.g., during shipping) are unlikely to cause significant degradation, long-term storage at room temperature is not recommended. Before use, it is advisable to allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.
Q3: How should I prepare and store this compound solutions for my experiments?
This compound is soluble in solvents such as DMSO, ethyl acetate, and chloroform.[2] For biological assays, stock solutions are typically prepared in DMSO. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. Long-term storage of this compound in solution at room temperature is strongly discouraged due to the risk of degradation.
Q4: I am observing inconsistent results in my bioassays. Could this be related to this compound's stability?
Yes, inconsistent experimental outcomes are a common sign of compound instability.[5] If this compound degrades in your assay medium or during incubation at room temperature, its effective concentration will decrease over time, leading to variable results. It is crucial to assess the compound's stability under your specific experimental conditions (e.g., pH, temperature, aqueous buffer composition).
Q5: My this compound solution, which was initially clear, has developed a precipitate or changed color. What does this indicate?
A change in color or the formation of a precipitate can be a clear indicator of chemical degradation or poor solubility.[6] Degradation products may be less soluble than the parent compound, causing them to precipitate out of solution. These changes suggest that the solution is no longer suitable for use and should be discarded.
Q6: What are the most probable degradation pathways for this compound at room temperature?
Given its chemical structure as a complex triterpenoid with ester groups, the most common degradation pathways for this compound are likely hydrolysis and oxidation.[7][8]
-
Hydrolysis: The ester linkages are susceptible to cleavage, especially in aqueous solutions or protic solvents, a reaction that can be catalyzed by acidic or basic conditions.[8][9]
-
Oxidation: Complex natural products can be sensitive to oxidation, which may be accelerated by exposure to air, light, or trace metal contaminants.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating stability issues with this compound.
Problem: Inconsistent or non-reproducible experimental results.
This is the most common symptom of compound degradation. Follow the workflow below to troubleshoot the issue.
References
- 1. abmole.com [abmole.com]
- 2. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Toosendanin | C30H38O11 | CID 9851101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Refining Immunoprecipitation Protocols for Isotoosendanin Research
Welcome to the technical support center for researchers utilizing Isotoosendanin in their experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you refine the washing steps of your immunoprecipitation (IP) and co-immunoprecipitation (co-IP) protocols. Proper washing is critical for reducing background noise and obtaining high-quality, reliable data when investigating the molecular interactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the washing steps in an immunoprecipitation protocol for studying this compound's interactions?
The primary goal of the washing steps is to remove non-specifically bound proteins from your antibody-bead complex, thereby reducing background signal in downstream analyses like Western blotting or mass spectrometry.[1][2] This is crucial for ensuring that the proteins you detect are genuine interaction partners of your target, which is essential when investigating the effects of a small molecule inhibitor like this compound.
Q2: How does this compound's mechanism of action influence the immunoprecipitation strategy?
This compound has been identified as an inhibitor of the TGF-β pathway by directly targeting TGFβR1.[3][4][5][6] It also impacts the NF-κB signaling pathway.[7] Therefore, your IP strategy will likely focus on pulling down TGFβR1 or key proteins in the NF-κB pathway (e.g., p65, IκBα) to assess how this compound affects their interactions with other proteins. The washing steps must be stringent enough to remove non-specific binders but gentle enough to preserve the specific protein-protein interactions you are studying.
Q3: How many wash steps are typically recommended?
Generally, 3 to 5 washes are recommended.[8] However, the optimal number of washes may need to be determined empirically. Insufficient washing can lead to high background, while excessive or overly harsh washing can disrupt weak but specific interactions.[9]
Q4: Should I be concerned about this compound being washed away during the procedure?
If this compound is covalently bound to its target or has a very high affinity, it is less likely to be washed away under standard IP wash conditions. However, for non-covalent, lower-affinity interactions, the composition of the wash buffer is critical. It is advisable to include this compound in your lysis and wash buffers at the same concentration used for cell treatment to maintain the equilibrium of the drug-protein interaction throughout the experiment.
Troubleshooting Guide: Refining Your Washing Steps
High background and low signal are common issues in immunoprecipitation experiments. The following guide provides solutions to specific problems you might encounter during your washing steps.
| Problem | Possible Cause | Recommended Solution |
| High Background (Multiple non-specific bands) | 1. Insufficient Washing: Not enough wash cycles to remove all non-specifically bound proteins.[10] 2. Low Stringency Wash Buffer: The wash buffer is not effective at disrupting weak, non-specific interactions. 3. Non-specific Binding to Beads: Proteins are sticking to the agarose (B213101) or magnetic beads themselves.[10][11] 4. Too Much Antibody or Lysate: Using excessive amounts of antibody or total protein can increase non-specific binding.[10] | 1. Increase the number of washes to 4 or 5 cycles. Ensure you are inverting the tube several times during each wash.[10][12] 2. Increase the stringency of the wash buffer. This can be achieved by: - Increasing the detergent concentration (e.g., up to 1% Tween-20 or 0.2% SDS).[12] - Increasing the salt concentration (e.g., up to 0.5 M or 1 M NaCl).[13] - Note: Start with milder modifications and test a range of stringencies. 3. Pre-clear your lysate. Incubate the lysate with beads alone before adding the primary antibody to remove proteins that non-specifically bind to the beads.[10] Also, pre-block the beads with BSA.[10][11] 4. Titrate your antibody to determine the optimal concentration. Reduce the amount of total protein in your lysate. |
| Weak or No Signal for the Target Protein | 1. Overly Stringent Washing: The wash buffer is too harsh and is disrupting the antibody-antigen or specific protein-protein interactions.[9] 2. Loss of Beads: Accidental aspiration of beads during wash steps. | 1. Decrease the stringency of the wash buffer. Reduce the detergent and/or salt concentration. Consider using a milder detergent like NP-40 or Triton X-100.[13] You can also decrease the number of washes.[9] 2. Be careful when aspirating the supernatant. Leave a small amount of buffer behind to avoid disturbing the beads. Using magnetic beads can help minimize bead loss. |
| Inconsistent Results Between Experiments | 1. Variability in Washing Technique: Inconsistent timing, temperature, or agitation during washes. | 1. Standardize your washing protocol. Ensure each wash is performed for the same duration, at the same temperature (typically 4°C), and with consistent mixing. |
Quantitative Data Summary for Wash Buffer Optimization
The composition of your wash buffer is a critical parameter to optimize. Below is a table summarizing common components and their recommended concentration ranges for immunoprecipitation.
| Component | Typical Concentration Range | Purpose | Notes |
| Tris-HCl or HEPES | 20-50 mM | pH buffering | Maintain a physiological pH (typically 7.4-8.0). |
| NaCl | 150-500 mM | Ionic Strength | Higher concentrations increase stringency and reduce non-specific ionic interactions.[13] |
| Non-ionic Detergents (NP-40, Triton X-100) | 0.1-1.0% | Reduce non-specific hydrophobic interactions | Generally well-tolerated by most protein complexes.[13] |
| Ionic Detergents (SDS, Sodium Deoxycholate) | 0.01-0.2% | Increase stringency | Can disrupt protein-protein interactions; use with caution.[12] |
| EDTA | 1-5 mM | Chelating agent | Inhibits metalloproteases. |
| Protease/Phosphatase Inhibitors | As recommended by manufacturer | Prevent protein degradation/modification | Should be added fresh to all buffers.[10] |
Experimental Protocol: Optimizing Wash Buffer Stringency for this compound Co-IP
This protocol provides a framework for systematically optimizing the wash buffer for a co-immunoprecipitation experiment aimed at identifying proteins that interact with TGFβR1 in the presence of this compound.
1. Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate time.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TGFβR1 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.
3. Washing (Optimization Step):
-
Centrifuge to pellet the beads and discard the supernatant.
-
Divide the beads into four equal aliquots.
-
Wash each aliquot with one of the following wash buffers (4 times with 1 mL of buffer for each wash):
-
Buffer 1 (Low Stringency): Lysis Buffer (150 mM NaCl, 1% NP-40)
-
Buffer 2 (Medium Stringency): Lysis Buffer with 300 mM NaCl
-
Buffer 3 (High Stringency): Lysis Buffer with 500 mM NaCl
-
Buffer 4 (Very High Stringency): Lysis Buffer with 500 mM NaCl and 0.1% SDS
-
4. Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting, probing for TGFβR1 and a known interaction partner. Compare the signal-to-noise ratio for each wash condition to determine the optimal buffer.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Immunoprecipitation Washing Steps
Caption: A logical workflow for troubleshooting common issues in IP washing steps.
This compound and the NF-κB Signaling Pathway
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agrisera.com [agrisera.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Tips for Immunoprecipitation | Rockland [rockland.com]
Validation & Comparative
Validating Isotoosendanin's Grip on its Cellular Target: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Isotoosendanin, a natural product with promising therapeutic potential, primarily through its inhibition of Transforming Growth Factor-β Receptor 1 (TGFβR1).
This compound (ITSN) has been identified as a direct inhibitor of the TGFβR1 kinase, playing a crucial role in its anti-tumor effects.[1][2] It has also been reported to target SHP-2, impacting the JAK/STAT3 signaling pathway.[2] This guide will delve into the experimental validation of this compound's engagement with its primary target, TGFβR1, comparing the gold-standard biochemical assays with modern cellular target engagement methods.
Quantitative Comparison of Target Engagement Assays
A direct comparison of biochemical potency and cellular target engagement is essential for understanding a compound's behavior in a physiological context. While biochemical assays provide a measure of direct interaction with the purified target protein, cellular assays account for factors such as cell permeability and off-target effects.
| Assay Type | Method | Target | Compound | Potency (IC50/EC50) | Reference |
| Biochemical Assay | TGFβR1 Kinase Assay (ADP-Glo) | Purified TGFβR1 Kinase Domain | This compound | 6732 nM (IC50) | [1] |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Endogenous TGFβR1 in TNBC cells | This compound | Data not available | [1] |
| Illustrative Example | RIPK1 Kinase Assay | Purified RIPK1 Kinase Domain | Compound 22 | 2.1 nM (Ki) | [3] |
| Illustrative Example | Cellular Thermal Shift Assay (CETSA) | Endogenous RIPK1 in L929 cells | Compound 22 | 5.8 nM (EC50) | [3] |
Note: While a cellular thermal shift assay has been performed for this compound, a quantitative EC50 value was not reported in the available literature.[1] The data for the RIPK1 inhibitor is provided as an illustrative example of the expected correlation between biochemical and cellular target engagement assays for a kinase inhibitor.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for a comprehensive understanding of target validation.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Isotoosendanin vs. Toosendanin: A Comparative Guide to Their Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer activities of two natural triterpenoids, isotoosendanin (B10861741) (ITSN) and toosendanin (B190432) (TSN). Both compounds, isolated from Melia toosendan, have demonstrated potential as anti-cancer agents, though they exhibit distinct mechanisms of action and varying efficacy across different cancer types. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the signaling pathways involved to aid in research and drug development efforts.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic effects of this compound and toosendanin have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below. A lower IC50 value indicates a more potent compound.
| Cell Line | Cancer Type | This compound (ITSN) IC50 | Toosendanin (TSN) IC50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 µM | ~20 nM | [1] |
| BT549 | Triple-Negative Breast Cancer | Effective Inhibition Noted | Effective Inhibition Noted | [1] |
| 4T1 | Triple-Negative Breast Cancer | Effective Inhibition Noted | Effective Inhibition Noted | [1] |
| HL-60 | Promyelocytic Leukemia | Not Reported | 28 ng/mL (48h) | [2] |
| U87MG | Glioblastoma | Not Reported | 114.5 µM (48h) | |
| LN18 | Glioblastoma | Not Reported | 172.6 µM (48h) | |
| LN229 | Glioblastoma | Not Reported | 217.8 µM (48h) | |
| U251 | Glioblastoma | Not Reported | 265.6 µM (48h) | |
| L-02 (Normal) | Human Hepatocytes | 1294.23 µM | 3.331 µM | [1] |
Note: Direct comparative IC50 values for a wide range of cancer cell lines are limited in the currently available literature. The data presented for TNBC cells suggests that toosendanin is significantly more potent than this compound in vitro. However, this compound was found to have a comparable inhibitory effect on TNBC growth in vivo and exhibited significantly lower cytotoxicity in normal human hepatocytes.[1]
Mechanisms of Anti-Cancer Activity
This compound and toosendanin exert their anti-cancer effects through distinct molecular pathways.
This compound (ITSN): Targeting the TGF-β Signaling Pathway
This compound has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It directly targets the TGF-β receptor type 1 (TGFβR1), thereby abrogating its kinase activity. This action blocks the downstream signaling cascade, which is crucially involved in the epithelial-mesenchymal transition (EMT), a process that promotes tumor metastasis. By inhibiting TGF-β-induced EMT, this compound can reduce the metastatic potential of cancer cells, particularly in triple-negative breast cancer.[3]
Toosendanin (TSN): A Multi-Targeted Approach
Toosendanin exhibits a broader spectrum of anti-cancer activity by modulating multiple signaling pathways and cellular processes.
-
Induction of Apoptosis and Autophagy: Toosendanin has been shown to induce programmed cell death (apoptosis) and autophagy in various cancer cells.[1][4]
-
PI3K/Akt/mTOR Pathway Inhibition: It suppresses the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation, survival, and growth in many cancers, including glioma.
-
JNK Pathway Inhibition: In human promyelocytic leukemia HL-60 cells, toosendanin induces apoptosis by inhibiting the CDC42/MEKK1/JNK signaling pathway.[2]
-
STAT3 Pathway Inhibition: Toosendanin can also inhibit the STAT3 signaling pathway, which is involved in tumor cell proliferation and survival.
-
V-ATPase Inhibition: It acts as a potent vacuolar-type H+-translocating ATPase (V-ATPase) inhibitor, leading to the blockage of protective autophagy in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and toosendanin are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells and determine their IC50 values.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or toosendanin for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: A solubilization solution, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Workflow:
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or toosendanin for a specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry: The samples are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the effect of the compounds on the cell cycle distribution.
Workflow:
Methodology:
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound and toosendanin.
Methodology:
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., TGFβR1, p-SMAD2/3, PI3K, Akt, mTOR, JNK, STAT3, and their phosphorylated forms), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and toosendanin demonstrate significant anti-cancer properties, but through different mechanisms and with varying potencies. Toosendanin appears to be a more potent cytotoxic agent in vitro against a broader range of cancer cell lines, acting on multiple key signaling pathways. In contrast, this compound's more targeted inhibition of the TGF-β pathway and its lower toxicity to normal cells suggest it may have a better therapeutic window, particularly for preventing metastasis.
This comparative guide provides a foundation for researchers to further investigate the therapeutic potential of these two promising natural compounds. The provided experimental protocols can be adapted to specific research needs to further elucidate their mechanisms of action and evaluate their efficacy in various cancer models.
References
Isotoosendanin and Cisplatin: A Comparative Efficacy Analysis in NSCLC Cell Lines
In the landscape of non-small cell lung cancer (NSCLC) research, the quest for effective therapeutic agents is paramount. This guide provides a detailed comparison of the in vitro efficacy of isotoosendanin (B10861741), a natural triterpenoid, against cisplatin (B142131), a cornerstone chemotherapeutic agent, in various NSCLC cell lines. The following sections present quantitative data on their cytotoxic effects, detail the experimental methodologies employed, and visualize the key signaling pathways involved.
Cytotoxicity Profile: this compound vs. Cisplatin
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and cisplatin across several NSCLC cell lines, demonstrating their cytotoxic efficacy.
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) |
| A549 | This compound | 2.86 | 48 |
| Cisplatin | 9 ± 1.6 | 72 | |
| H1299 | This compound | 5.17 | 48 |
| Cisplatin | 27 ± 4 | 72 | |
| H460 | This compound | 4.22 | 48 |
| Cisplatin | 5.72 | 72 | |
| SKMES-1 | Cisplatin | 4.09 | 72 |
| MOR | Cisplatin | 6.39 | 72 |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Both this compound and cisplatin have been shown to induce apoptosis in NSCLC cells.
This compound: Treatment of A549 cells with this compound led to a dose-dependent increase in the apoptotic rate.
Cisplatin: Similarly, cisplatin treatment of A549 cells resulted in a significant, dose-dependent increase in apoptosis. For instance, after 72 hours of exposure, the proportion of late-apoptotic PC9 cells increased from 3.15% to 22.6%[1].
Cell Cycle Arrest
Disruption of the cell cycle is another crucial mechanism of anticancer drugs. Both compounds have been observed to induce cell cycle arrest in NSCLC cell lines.
This compound: this compound treatment of A549 cells resulted in a significant arrest in the G2/M phase of the cell cycle.
Cisplatin: Cisplatin has been shown to induce a G2 block in L1210 cells and an accumulation of PC9 cells in the G2/M phase[1].
Experimental Protocols
This section details the methodologies used to obtain the quantitative data presented above.
Cell Culture
NSCLC cell lines (A549, H1299, H460) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or cisplatin for the indicated time points (48 or 72 hours). After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals. The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated using GraphPad Prism software.
Apoptosis Analysis (Flow Cytometry)
Cells were seeded in 6-well plates and treated with different concentrations of this compound or cisplatin. After the treatment period, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions. The stained cells were analyzed by flow cytometry within 1 hour.
Cell Cycle Analysis (Flow Cytometry)
Cells were treated with this compound or cisplatin for the specified duration. After treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C. The fixed cells were then washed with PBS and incubated with RNase A and stained with PI. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and cisplatin are mediated by distinct signaling pathways.
This compound: Inhibition of the JAK/STAT3 Pathway
This compound exerts its anti-tumor effects in NSCLC by inhibiting the JAK/STAT3 signaling pathway. This inhibition leads to the downregulation of downstream targets involved in cell proliferation, survival, and apoptosis.
Caption: this compound inhibits the JAK/STAT3 signaling pathway in NSCLC cells.
Cisplatin: DNA Damage Response Pathway
Cisplatin's primary mechanism of action involves the formation of DNA adducts, which triggers the DNA damage response (DDR) pathway. This activation leads to cell cycle arrest and, ultimately, apoptosis.
Caption: Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro efficacy of anticancer compounds.
Caption: General experimental workflow for in vitro drug efficacy testing.
References
Isotoosendanin: A Comparative Analysis of its Specificity for TGFβR1
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotoosendanin's Performance Against Alternative TGFβR1 Inhibitors with Supporting Experimental Data.
This guide provides a comprehensive comparison of this compound, a natural product identified as a Transforming Growth Factor-beta Receptor 1 (TGFβR1) inhibitor, with other known inhibitors of the same target. The objective is to present a clear, data-driven analysis of its specificity and performance to aid in research and drug development decisions.
Performance Comparison of TGFβR1 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative TGFβR1 inhibitors. This data allows for a direct comparison of their potency and binding characteristics.
| Inhibitor | Type | Target | IC50 (nM) | Kd (nM) | Assay Method |
| This compound | Natural Product (Triterpenoid) | TGFβR1 | 6732[1] | Not Reported* | Kinase Assay |
| Galunisertib (LY2157299) | Small Molecule | TGFβR1 (ALK5) | 56 | Not Reported | Kinase Assay |
| LY3200882 | Small Molecule | TGFβR1 (ALK5) | 27 | Not Reported | Kinase Assay |
| RepSox | Small Molecule | TGFβR1 (ALK5) | 4 (autophosphorylation), 23 (binding) | Not Reported | Kinase Assay, Binding Assay |
| SB-431542 | Small Molecule | TGFβR1 (ALK5), ALK4, ALK7 | 94 | Not Reported | Kinase Assay |
*A Surface Plasmon Resonance (SPR) assay was performed to determine the binding affinity of this compound to TGFβR1; however, the specific dissociation constant (Kd) was not available in the reviewed literature.[2]
TGF-β Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the central role of TGFβR1 (also known as ALK5). This compound and the other compared inhibitors exert their effects by targeting the kinase activity of this receptor, thereby blocking downstream signaling.
Caption: The TGF-β signaling pathway initiated by ligand binding and receptor complex formation, leading to gene transcription.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
TGFβR1 Kinase Inhibition Assay (this compound)
This protocol is based on the methodology used to determine the IC50 value of this compound.
Objective: To measure the in vitro inhibitory effect of this compound on the kinase activity of TGFβR1.
Materials:
-
Recombinant human TGFβR1 (ALK5)
-
Kinase substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant TGFβR1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to confirm the direct binding of this compound to TGFβR1 in a cellular context.
Objective: To assess the thermal stabilization of TGFβR1 in response to this compound binding in intact cells.
Materials:
-
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231, BT549, or 4T1).[2]
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TGFβR1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture the chosen TNBC cell line to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) and incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., a gradient from 40°C to 70°C).
-
Heat the samples in a thermocycler for a short period (e.g., 3 minutes) at the designated temperatures, followed by a cooling step (e.g., 3 minutes at 4°C).
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or mechanical disruption.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble TGFβR1 in each sample by SDS-PAGE and Western blotting using a specific anti-TGFβR1 antibody.
-
Quantify the band intensities and plot the amount of soluble TGFβR1 as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of TGFβR1, confirming target engagement.
Experimental Workflow for Confirming TGFβR1 as the Target of this compound
The following diagram outlines the logical workflow of experiments used to validate that this compound's anti-metastatic effects are mediated through its interaction with TGFβR1.
Caption: A workflow illustrating the experimental approach to confirm this compound's mechanism of action via TGFβR1.
References
Isotoosendanin's Synergistic Potential with Chemotherapy: A Comparative Guide
A detailed analysis of the synergistic effects of isotoosendanin (B10861741) and its close analog, toosendanin (B190432), with conventional chemotherapy drugs reveals promising potential in enhancing anti-cancer efficacy. This guide provides a comparative overview of the experimental data, delves into the underlying molecular mechanisms, and outlines the detailed protocols of the key studies for researchers, scientists, and drug development professionals.
While direct studies on this compound in combination with a wide range of chemotherapeutic agents are limited, research on its structural analog, toosendanin (TSN), offers significant insights. This guide focuses on the demonstrated synergistic interactions of TSN with paclitaxel (B517696) and cisplatin (B142131), presenting the available data in a structured format for comparative analysis.
Comparative Analysis of Synergistic Effects
The synergistic potential of toosendanin with paclitaxel and cisplatin has been investigated in various cancer models, demonstrating enhanced therapeutic outcomes compared to monotherapy.
Table 1: Summary of Synergistic Effects of Toosendanin with Chemotherapy Drugs
| Chemotherapy Drug | Cancer Type | Cell Lines | Key Findings | Signaling Pathway |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549, 4T1 | Synergistically suppresses proliferation, inhibits colony formation, induces apoptosis, and reduces tumor growth in vivo.[1] | ADORA2A-EMT Signaling Pathway[1] |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | A549, A549/DDP | Sensitizes resistant cells to cisplatin by downregulating Annexin A4, leading to increased intracellular drug accumulation.[2] | Annexin A4/ATP7A Pathway[2] |
| Cisplatin | Ovarian Cancer | SKOV3, SKOV3/DDP | Reverses cisplatin resistance by upregulating miR-195-5p, which in turn suppresses the ERK/GSK3β/β-catenin pathway.[3] | miR-195/ERK/β-catenin Pathway[3] |
Note: No specific studies detailing the synergistic effects of this compound or toosendanin with doxorubicin, 5-fluorouracil, or gemcitabine (B846) were identified in the conducted research.
Signaling Pathways and Mechanisms of Synergy
The synergistic activity of toosendanin with paclitaxel and cisplatin is attributed to its ability to modulate specific signaling pathways, thereby overcoming drug resistance and enhancing cancer cell death.
Toosendanin and Paclitaxel in Triple-Negative Breast Cancer
In TNBC, the combination of toosendanin and paclitaxel synergistically downregulates the ADORA2A pathway, which is implicated in the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
Toosendanin and Cisplatin in Non-Small Cell Lung Cancer
Toosendanin enhances cisplatin's efficacy in NSCLC by downregulating Annexin A4 (ANXA4), which in turn affects the copper transporter ATP7A, a protein associated with platinum drug efflux and resistance.[2] This leads to increased intracellular accumulation of cisplatin.
Toosendanin and Cisplatin in Ovarian Cancer
In cisplatin-resistant ovarian cancer, toosendanin reverses resistance by upregulating miR-195-5p. This microRNA then suppresses the ERK/GSK3β/β-catenin signaling pathway, which is aberrantly activated in resistant cells.[3]
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies investigating the synergistic effects of toosendanin.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of individual drugs and their combinations and to quantify the synergistic interactions.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231, BT-549 for TNBC; A549, A549/DDP for NSCLC; SKOV3, SKOV3/DDP for ovarian cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of toosendanin, the chemotherapeutic agent (paclitaxel or cisplatin), or a combination of both for a specified duration (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is measured using a microplate reader.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay
Objective: To evaluate the induction of apoptosis by the drug combinations.
Protocol:
-
Cell Treatment: Cells are treated with toosendanin, the chemotherapeutic agent, or their combination for a specified time.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
Objective: To investigate the effect of drug combinations on the expression of proteins in the identified signaling pathways.
Protocol:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total proteins.
-
Protein Quantification: Protein concentration is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF (polyvinylidene difluoride) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., ADORA2A, ANXA4, p-ERK, β-catenin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of the drug combination.
Protocol:
-
Animal Model: Nude mice are subcutaneously injected with cancer cells (e.g., 4T1 for TNBC) to establish xenograft tumors.
-
Drug Administration: Once tumors reach a certain volume, mice are randomly assigned to different treatment groups: vehicle control, toosendanin alone, chemotherapy drug alone, and the combination of both. Drugs are administered via appropriate routes (e.g., oral gavage for toosendanin, intraperitoneal injection for paclitaxel).
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the treatment period.
-
Histological Analysis: At the end of the experiment, tumors are excised for histological analysis, including immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).
References
- 1. Toosendanin reduces cisplatin resistance in ovarian cancer through modulating the miR-195/ERK/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toosendanin mediates cisplatin sensitization through targeting Annexin A4/ATP7A in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin vs. Other TGF-β Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes. Its dysregulation is implicated in numerous pathologies, including cancer and fibrosis, making it a prime target for therapeutic intervention. This guide provides an objective comparison of Isotoosendanin, a natural compound identified as a TGF-β receptor 1 (TGFβR1) inhibitor, with other well-characterized small molecule inhibitors of the TGF-β pathway, namely Galunisertib (B1674415) (LY2157299) and SB-431542. The comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of TGF-β Inhibitors
The inhibitory activity of this compound, Galunisertib, and SB-431542 against their primary target, the TGF-β type I receptor (also known as activin receptor-like kinase 5, ALK5), is a key determinant of their cellular efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target(s) | IC50 (TGFβRI/ALK5) | Reference Cell Lines/Assay | Key Findings |
| This compound | TGFβR1 | 6732 nM | Kinase assay | Inhibits TGF-β-induced migration, invasion, and metastasis in triple-negative breast cancer (TNBC) cells.[1][2] |
| Galunisertib (LY2157299) | TGFβRI (ALK5), ALK4 | 56 nM | Cell-free assay | Potently inhibits TGF-β-mediated phosphorylation of SMAD2/3 and has been evaluated in clinical trials for various cancers.[3][4][5][6] |
| SB-431542 | TGFβRI (ALK5), ALK4, ALK7 | 94 nM | Kinase assay | A widely used research tool that selectively inhibits TGF-β signaling and has been shown to block TGF-β-induced epithelial-mesenchymal transition (EMT) and apoptosis.[7][8][9] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and experimental setup. The data presented here is compiled from various sources and should be considered for comparative purposes.
Signaling Pathway and Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation of TGFβRI kinase leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound, Galunisertib, and SB-431542 all act by inhibiting the kinase activity of TGFβRI, thereby blocking the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize TGF-β inhibitors.
TGFβR1 Kinase Assay (In Vitro)
This assay quantitatively measures the kinase activity of TGFβR1 and the potency of inhibitors.
Objective: To determine the IC50 value of a test compound for TGFβR1 kinase.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate by the TGFβR1 enzyme. The amount of ADP produced is quantified using a luminescence-based detection system.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]
-
Dilute the recombinant active TGFβR1 enzyme and the peptide substrate in the kinase buffer to desired concentrations.
-
Prepare a solution of ATP in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase buffer with a constant final DMSO concentration (typically ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).
-
Add 2 µL of the diluted TGFβR1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[10]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[10][11]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-SMAD2
This assay is used to assess the inhibition of TGF-β signaling in a cellular context by measuring the phosphorylation of SMAD2.
Objective: To determine the effect of an inhibitor on TGF-β-induced SMAD2 phosphorylation in cells.
Principle: Cells are treated with a TGF-β ligand in the presence or absence of an inhibitor. Cell lysates are then subjected to SDS-PAGE, and the levels of phosphorylated SMAD2 (p-SMAD2) and total SMAD2 are detected by specific antibodies.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT, A549) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[12]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (e.g., anti-p-SMAD2 Ser465/467) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD2 or a housekeeping protein (e.g., GAPDH, β-actin).[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-SMAD2 signal to the total SMAD2 or housekeeping protein signal.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Galunisertib (LY2157299) | 购买TGF-beta/Smad 抑制剂 - Selleck [selleck.cn]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. cellagentech.com [cellagentech.com]
- 8. apexbt.com [apexbt.com]
- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. TGFbetaR1 Kinase Enzyme System Application Note [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. file.yizimg.com [file.yizimg.com]
Unveiling Isotoosendanin's Power: A Comparative Guide to its Anti-Metastatic Effects in Vivo
For Researchers, Scientists, and Drug Development Professionals
Metastasis, the spread of cancer cells from the primary tumor to distant organs, remains the leading cause of cancer-related mortality. The quest for effective anti-metastatic agents is a paramount challenge in oncology. Isotoosendanin (ITSN), a natural triterpenoid, has emerged as a promising candidate, demonstrating significant anti-metastatic properties in preclinical in vivo models. This guide provides a comprehensive comparison of ITSN's anti-metastatic efficacy with other therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and potential development of this compound.
This compound's Anti-Metastatic Profile: A Data-Driven Comparison
This compound has been shown to effectively inhibit metastasis in preclinical models of triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[1][2][3] The following table summarizes the in vivo anti-metastatic efficacy of ITSN compared to other agents targeting various signaling pathways implicated in metastasis.
| Therapeutic Agent | Drug Class | Mechanism of Action | Cancer Model | Key In Vivo Efficacy Metrics | Reference |
| This compound (ITSN) | Natural Triterpenoid | TGFβR1 Inhibitor | Triple-Negative Breast Cancer (4T1, MDA-MB-231, BT549) | - Significantly reduced lung and liver metastasis (bioluminescence imaging and H&E staining). - Combination with anti-PD-L1 antibody enhanced tumor growth inhibition and improved survival. | [1][2] |
| YR-290 | Small Molecule | TGFβR1 Inhibitor | Breast Cancer | - Reduced lung tumor nodules by 74.93% (1 mg/kg) and 94.93% (5 mg/kg). - Significantly prolonged survival of tumor-bearing mice. | [4][5] |
| E6201 | MEK1 Inhibitor | MAPK/ERK Pathway Inhibitor | Triple-Negative Breast Cancer | - Inhibited TNBC lung metastasis in experimental and spontaneous metastasis assays. - Improved mouse survival. | [6][7] |
| Indomethacin | NSAID | COX Inhibitor | Triple-Negative Breast Cancer | - Reduced TNBC cell proliferation and tumor growth in vivo. | [8] |
| Propranolol | β-blocker | β-adrenergic Receptor Antagonist | Triple-Negative Breast Cancer | - Inhibited tumor growth and metastasis in vivo. | [8] |
Delving into the Mechanism: How this compound Halts Metastasis
This compound exerts its anti-metastatic effects primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer.[1] ITSN directly binds to and inhibits the kinase activity of TGF-β receptor 1 (TGFβR1).[1][2] This action blocks the phosphorylation of downstream signaling molecules, Smad2 and Smad3, preventing their translocation to the nucleus and subsequent transcription of genes that promote the epithelial-mesenchymal transition (EMT).[3] EMT is a crucial cellular program that allows cancer cells to lose their epithelial characteristics and gain migratory and invasive properties, enabling them to metastasize.
A more detailed downstream mechanism has also been elucidated, where the inhibition of the TGF-β-Smad2/3 signaling pathway by ITSN leads to a decrease in the expression of Glutamic-Oxaloacetic Transaminase 2 (GOT2).[3] This, in turn, affects the stability of Myosin-9 (MYH9), a protein involved in cell motility, ultimately leading to reduced mitochondrial fission and lamellipodia formation, both of which are critical for cancer cell migration and invasion.[3]
Caption: Signaling pathway of this compound's anti-metastatic action.
Experimental Corner: In Vivo Anti-Metastasis Study Protocols
The following provides a generalized yet detailed protocol for evaluating the anti-metastatic potential of a compound like this compound in a preclinical setting. Specifics are drawn from studies on ITSN.[2]
1. Cell Culture and Animal Models:
-
Cell Lines: Luciferase-expressing human (MDA-MB-231, BT549) or murine (4T1) triple-negative breast cancer cell lines are commonly used.
-
Animals: Female BALB/c nude mice (for human cell lines) or immunocompetent BALB/c mice (for syngeneic 4T1 cells), typically 4-6 weeks old, are utilized. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
2. Orthotopic Tumor Implantation:
-
Cancer cells (e.g., 5 × 10^5 cells in 50 µL PBS) are injected into the mammary fat pad of the mice.
-
Tumor growth is monitored regularly by caliper measurements.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into control and treatment groups.
-
This compound Administration: ITSN is typically administered via intraperitoneal injection at doses ranging from 1 to 10 mg/kg/day.
-
Control Group: Receives the vehicle (e.g., PBS, DMSO solution) on the same schedule.
-
Comparator Groups: Administered with the respective compounds at their established effective doses and routes.
4. Monitoring Metastasis:
-
Bioluminescence Imaging (BLI): For luciferase-tagged cells, mice are injected with luciferin, and metastatic signals in distant organs (e.g., lungs, liver) are quantified using an in vivo imaging system (IVIS) weekly.
-
Endpoint Analysis: At the end of the study (due to tumor burden or a predefined time point), mice are euthanized.
-
Ex Vivo Analysis: Lungs, livers, and other organs are harvested. The number of metastatic nodules on the surface is counted.
-
Histopathology: Organs are fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin (B541160) (H&E) staining is performed to confirm and quantify micrometastases.
5. Data Analysis:
-
Tumor growth curves are plotted.
-
Metastatic burden (BLI signal, number of nodules) is compared between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Survival data can be analyzed using Kaplan-Meier curves and log-rank tests.
Caption: General experimental workflow for in vivo anti-metastasis studies.
Concluding Remarks
This compound demonstrates a compelling anti-metastatic profile in preclinical models, operating through the well-defined mechanism of TGFβR1 inhibition. Its efficacy, particularly in aggressive cancers like TNBC, positions it as a strong candidate for further investigation. This guide provides a foundational comparison to aid researchers in contextualizing ITSN's potential against other anti-metastatic strategies. The detailed protocols and pathway diagrams offer a practical framework for designing and interpreting future in vivo studies, ultimately contributing to the development of novel therapies to combat metastatic disease.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Anti-tumor and anti-metastasis efficacy of E6201, a MEK1 inhibitor, in preclinical models of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor and anti-metastasis efficacy of E6201, a MEK1 inhibitor, in preclinical models of triple-negative breast cancer | Semantic Scholar [semanticscholar.org]
- 8. Old Drugs, New Battles: Unleashing Repurposed Drug Classes in Triple-Negative Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pathway-Specific Effects of Isotoosendanin
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of natural compounds is paramount for innovation in oncology and related fields. Isotoosendanin (ITSN), a natural triterpenoid, and its isomer Toosendanin (TSN), have demonstrated significant anti-cancer properties through the modulation of key signaling pathways. This guide provides an objective comparison of the effects of ITSN and TSN on the TGF-β, p38 MAPK, and apoptosis pathways, with their performance benchmarked against well-established pathway-specific inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures for this compound/Toosendanin and their respective comparator compounds across different signaling pathways.
Table 1: Inhibition of the TGF-β Signaling Pathway
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound (ITSN) | TGFβR1 | Kinase Assay | 6732 | - | [1][2] |
| Galunisertib (LY2157299) | TGFβR1 (ALK5) | Kinase Assay | 51 | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Inhibition of the p38 MAPK Signaling Pathway
| Compound | Target/Process | Assay Type | IC50 (nM) | Cell Line | Reference |
| Toosendanin (TSN) | T-cell Proliferation | Cell-based | 10 ± 2.02 | Activated T-cells | [3] |
| SB203580 | p38α MAPK | Cell-free | 300-500 | - |
Note: The IC50 for Toosendanin reflects a downstream cellular effect of p38 MAPK pathway inhibition.
Table 3: Induction of Apoptosis
| Compound | Effect | Assay Type | Concentration | % Apoptotic Cells | Cell Line | Reference |
| Toosendanin (TSN) | Apoptosis Induction | Flow Cytometry | 25 µM | 19.32 ± 1.26 | SK-ES-1 | [1] |
| 50 µM | 36.28 ± 1.28 | SK-ES-1 | [1] | |||
| Doxorubicin | Apoptosis Induction | (Well-established) | Varies | Varies | Multiple |
Table 4: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound (ITSN) | A549, HCC827, H838 | Non-Small Cell Lung Cancer | 1.691 to 18.20 µM | [2] |
| Toosendanin (TSN) | MKN-45 | Gastric Cancer | 81.06 nM (48h) | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and the general workflows for the experimental protocols described.
TGF-β Signaling Pathway and this compound's Point of Inhibition
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toosendanin inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Isotoosendanin and Other Natural Compounds in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Isotoosendanin, a natural triterpenoid (B12794562) extracted from Melia toosendan, has garnered significant attention in the field of oncology for its potent anti-cancer properties. This guide provides a comparative analysis of this compound, its isomer Toosendanin, and other notable natural compounds, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental evidence supporting their potential as therapeutic agents.
Performance Comparison: Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound, Toosendanin, and other selected natural compounds across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | ~0.02 | [1] |
| BT549 (Triple-Negative Breast Cancer) | ~0.02 | [1] | |
| 4T1 (Triple-Negative Breast Cancer) | ~0.02 | [1] | |
| Toosendanin | U87 (Glioblastoma) | 0.012 | [2] |
| C6 (Glioblastoma) | 0.008 | [2] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | ~0.02 | [1] | |
| BT549 (Triple-Negative Breast Cancer) | ~0.02 | [1] | |
| 4T1 (Triple-Negative Breast Cancer) | ~0.02 | [1] | |
| Curcumin (B1669340) | Various Cancer Cell Lines | Varies (typically in the µM range) | [3] |
| Resveratrol | Various Cancer Cell Lines | Varies (typically in the µM range) | [3] |
| Genistein | Various Cancer Cell Lines | Varies (typically in the µM range) | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here is for comparative purposes.
Mechanisms of Action: Targeting Key Signaling Pathways
This compound and other natural compounds exert their anti-cancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.
This compound: A Direct Inhibitor of the TGF-β Pathway
This compound has been identified as a direct inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][4][5] It specifically targets the TGF-β receptor type 1 (TGFβR1), a key kinase in this pathway.[1][4][5] By binding to TGFβR1, this compound blocks its kinase activity, thereby preventing the downstream signaling cascade that promotes epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis.[1][4][5]
Toosendanin: An Inhibitor of V-ATPase and Autophagy
Toosendanin, an isomer of this compound, functions as a potent inhibitor of vacuolar-type H+-translocating ATPase (V-ATPase). This inhibition leads to a disruption of lysosomal acidification, which in turn blocks the process of autophagy. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. By inhibiting protective autophagy, Toosendanin can sensitize cancer cells to chemotherapy.
Other Natural Compounds: Diverse Mechanisms of Action
A variety of other natural compounds have demonstrated anti-cancer properties through different mechanisms:
-
Curcumin, Resveratrol, and Genistein: These compounds are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, growth, and survival.[3][6]
-
Apoptosis Induction: Many natural products, including flavonoids and alkaloids, can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7][8][9]
Experimental Protocols
The following are outlines of key experimental protocols used to evaluate the anti-cancer effects of these natural compounds.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound and to calculate its IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing researchers to assess the effect of a compound on signaling pathway components.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the protein bands.
TGFβR1 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the kinase activity of TGFβR1.
-
Assay Setup: In a microplate, combine recombinant TGFβR1 enzyme, a specific substrate (e.g., a peptide that can be phosphorylated by TGFβR1), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP consumed. This is often a luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound for TGFβR1.
Conclusion
This compound presents a promising profile as an anti-cancer agent, particularly for its targeted inhibition of the TGF-β pathway. Its isomer, Toosendanin, offers an alternative mechanism through the inhibition of autophagy. When compared to other well-studied natural compounds like curcumin and resveratrol, this compound demonstrates potent cytotoxicity at nanomolar concentrations in certain cancer cell lines. The diverse mechanisms of action exhibited by these natural products underscore the vast potential of natural sources in the discovery and development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that would most benefit from its targeted mechanism.
References
- 1. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Chemoresistance: A Comparative Guide to Isotoosendanin's Potential
For Researchers, Scientists, and Drug Development Professionals
Chemoresistance remains a formidable obstacle in cancer therapy, leading to treatment failure and disease progression. The scientific community is in a constant search for novel compounds that can resensitize resistant cancer cells to conventional chemotherapeutic agents. Isotoosendanin (ITSN), a natural triterpenoid, and its close structural analog, Toosendanin (TSN), have emerged as promising candidates in this arena. This guide provides a comparative analysis of the mechanisms by which these compounds may impact chemoresistance, supported by available experimental data and detailed protocols.
Mechanisms of Action: A Comparative Overview
Multidrug resistance (MDR) in cancer is a multifactorial phenomenon. Key mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (ABCB1), which actively remove chemotherapeutic agents from the cell, and the activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which can inhibit apoptosis. Another critical survival mechanism for cancer cells under the stress of chemotherapy is autophagy, a cellular recycling process that can provide the necessary nutrients for survival.
While direct evidence for this compound's role in reversing chemoresistance is still emerging, studies on its close analog, Toosendanin, have shed light on a potent mechanism of action: the inhibition of protective autophagy.
This compound (ITSN) and Toosendanin (TSN) vs. Traditional Chemoresistance Modulators
| Feature | This compound (ITSN) / Toosendanin (TSN) | Verapamil (B1683045) (First-Generation ABCB1 Inhibitor) |
| Primary Mechanism | Inhibition of V-ATPase, leading to blockage of autophagy.[1][2] | Competitive inhibition of the P-glycoprotein (ABCB1) drug efflux pump.[1][3] |
| Effect on Drug Efflux | Primarily indirect; by inhibiting autophagy, it weakens a key survival mechanism, making cells more susceptible to chemotherapy. The direct effect on ABCB1 is not yet fully elucidated. | Directly blocks the efflux of chemotherapeutic drugs, increasing their intracellular concentration.[1][3] |
| Signaling Pathway Modulation | ITSN has been shown to inhibit the TGF-β signaling pathway.[4] TSN has been demonstrated to deactivate the Akt/mTOR signaling pathway.[5] | Primarily targets ABCB1 function, with less defined direct effects on other signaling pathways. |
| Potential for Synergy | TSN shows a synergistic anti-tumor effect with paclitaxel (B517696) in triple-negative breast cancer.[5] | Enhances the cytotoxicity of various chemotherapeutic drugs in MDR cells.[6][7] |
Quantitative Data on Chemosensitization
Quantitative data is crucial for assessing the potential of a compound to reverse chemoresistance. The following tables summarize available data for Toosendanin and provide context with data for doxorubicin (B1662922) resistance and the effect of other modulators.
Table 1: Effect of Toosendanin (TSN) on Chemotherapy-Induced Cell Death
| Cell Line | Treatment | Apoptosis/Necrosis Rate (%) | Fold Increase vs. SN-38 alone |
| Triple-Negative Breast Cancer (TNBC) Cells | SN-38 (0.1 µM) | 11.33 ± 2.08 | - |
| Triple-Negative Breast Cancer (TNBC) Cells | SN-38 (0.1 µM) + TSN | 49.10 ± 4.58 | ~4.3 |
| Triple-Negative Breast Cancer (TNBC) Cells | SN-38 (1 µM) | 14.86 ± 1.32 | - |
| Triple-Negative Breast Cancer (TNBC) Cells | SN-38 (1 µM) + TSN | 55.16 ± 3.01 | ~3.7 |
Data adapted from a study on the combination of TSN and SN-38 (the active metabolite of irinotecan) in TNBC cells.
Table 2: IC50 Values for Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | IC50 of Doxorubicin (µM) | Resistance Index |
| MCF-7 (Sensitive) | ~1.65 | - |
| MCF-7/ADM (Doxorubicin-Resistant) | ~19.40 | ~11.76 |
| MDA-MB-231/WT | 0.16 ± 0.02 | - |
| MDA-MB-231/DR250 | 1.53 ± 0.24 | ~9.56 |
This data provides a baseline for the level of resistance that chemosensitizing agents aim to overcome.
Table 3: Reversal of Doxorubicin Resistance by Schisandrin A (a natural product) and Verapamil in Osteosarcoma Cells
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Reversal Fold |
| MG-63/DOX | Doxorubicin alone | 8.54 ± 1.37 | - |
| MG-63/DOX | Doxorubicin + 10 µM Verapamil | 5.70 ± 1.10 | 1.5 |
| MG-63/DOX | Doxorubicin + 10 µM Schisandrin A | 4.57 ± 1.50 | 1.87 |
| MG-63/DOX | Doxorubicin + 50 µM Schisandrin A | 3.26 ± 0.70 | 2.62 |
This table illustrates the concept of "reversal fold," a measure of how effectively a compound can restore sensitivity to a chemotherapeutic drug. Similar studies are needed for this compound.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in chemoresistance and its reversal is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental procedures.
Caption: Key chemoresistance mechanisms and the putative inhibitory action of this compound/Toosendanin on autophagy.
Caption: A generalized experimental workflow to assess the chemosensitizing effects of this compound.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to assess chemoresistance.
Western Blot for P-glycoprotein (ABCB1) Expression
Objective: To determine the protein levels of ABCB1 in cancer cells with and without treatment.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, chemotherapeutic agent, or combination for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCB1 (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to normalize for protein loading.
-
Calcein-AM Efflux Assay for ABCB1 Function
Objective: To functionally assess the activity of the ABCB1 drug efflux pump.
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Inhibitor and Substrate Incubation:
-
Wash the cells with pre-warmed PBS.
-
Add media containing various concentrations of this compound or a known ABCB1 inhibitor (e.g., Verapamil) and incubate for 30-60 minutes at 37°C.
-
Add Calcein-AM (a fluorescent substrate of ABCB1) to a final concentration of 1 µM to all wells.
-
Incubate for another 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM.
-
Add 100 µL of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Increased fluorescence in the presence of an inhibitor indicates reduced efflux of Calcein-AM and thus, inhibition of ABCB1 activity.
-
LC3 Turnover Assay for Autophagy Assessment
Objective: To measure autophagic flux by monitoring the conversion of LC3-I to LC3-II.
-
Cell Treatment:
-
Culture cells in 6-well plates.
-
Treat cells with this compound or other compounds for the desired time.
-
In a parallel set of wells, co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the treatment period. This will block the degradation of LC3-II, allowing for the measurement of autophagic flux.
-
-
Protein Extraction and Western Blot:
-
Follow the protocol for Western Blotting as described in section 4.1.
-
Use a primary antibody specific for LC3B. This antibody will detect both the cytosolic form (LC3-I, ~18 kDa) and the lipidated, autophagosome-associated form (LC3-II, ~16 kDa).
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II (normalized to a loading control).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon treatment with a compound suggests an induction of autophagy. Conversely, a compound that blocks autophagy, like Toosendanin, would prevent the accumulation of LC3-II even in the presence of a lysosomal inhibitor.
-
Conclusion and Future Directions
The available evidence strongly suggests that Toosendanin, a close analog of this compound, can sensitize cancer cells to chemotherapy, primarily through the inhibition of protective autophagy. This mechanism is distinct from that of classical MDR modulators like Verapamil, which directly inhibit drug efflux pumps. While this compound has shown promise in inhibiting cancer cell metastasis through the TGF-β pathway, its direct role in reversing chemoresistance requires further investigation.
Future research should focus on:
-
Directly assessing the chemosensitizing effects of this compound in combination with a panel of standard chemotherapeutic agents in various resistant cancer cell lines.
-
Quantifying the impact of this compound on the function and expression of ABCB1 and other drug transporters.
-
Conducting head-to-head comparative studies of this compound with known chemoresistance modulators.
-
Elucidating the detailed signaling pathways through which this compound may overcome chemoresistance.
By addressing these questions, the full potential of this compound as a novel agent to combat chemoresistance can be realized, paving the way for more effective cancer therapies.
References
- 1. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of multi-drug resistance in human KB cell lines by structural analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by novel verapamil analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Revolutionizing Immunotherapy: A Comparative Guide to Isotoosendanin Combination Therapy
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, the quest for strategies to enhance the efficacy of immunotherapy remains a paramount challenge for researchers and drug development professionals. A promising new frontier is the combination of immunotherapy with agents that modulate the tumor microenvironment, thereby overcoming resistance to immune checkpoint inhibitors. This guide provides a comprehensive comparison of Isotoosendanin (ITSN), a novel natural compound, in combination with anti-PD-L1 immunotherapy, against other emerging therapeutic alternatives.
This compound, a triterpenoid (B12794562) extracted from Fructus Meliae Toosendan, has demonstrated a potent ability to remodel the tumor microenvironment by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This mechanism effectively dismantles the physical and immunosuppressive barriers erected by cancer cells, paving the way for enhanced T-cell infiltration and a more robust anti-tumor immune response when combined with PD-L1 blockade. This guide delves into the preclinical evidence supporting ITSN's efficacy, comparing it with other TGF-β inhibitors and alternative combination strategies, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Performance Comparison: this compound vs. Alternative Combination Immunotherapies
The following tables summarize the quantitative outcomes of preclinical and clinical studies evaluating this compound and alternative combination immunotherapies.
Table 1: Preclinical Efficacy of this compound in Combination with Anti-PD-L1 in Triple-Negative Breast Cancer (TNBC)
| Treatment Group | Mean Tumor Weight (g) | Survival Rate (%) | Key Findings |
| Vehicle | 1.5 ± 0.2 | 0 | Uncontrolled tumor growth. |
| This compound (1 mg/kg/day) | 0.8 ± 0.15 | 25 | Moderate tumor growth inhibition. |
| Anti-PD-L1 (6.6 mg/kg/week) | 1.1 ± 0.2 | 12.5 | Modest anti-tumor effect. |
| This compound + Anti-PD-L1 | 0.4 ± 0.1 | 62.5 | Synergistic and significant tumor growth inhibition and increased survival. [1] |
Table 2: Preclinical Efficacy of Toosendanin (B190432) in Combination with Immunotherapy in Glioblastoma (GBM)
| Treatment Group | Tumor Regression | Key Findings |
| Control | - | Progressive tumor growth. |
| Toosendanin | Partial | Reprograms macrophages to an anti-tumor phenotype. |
| Immune Checkpoint Blockade | Partial | Limited efficacy as monotherapy. |
| Toosendanin + Immune Checkpoint Blockade | Complete Regression | Induced regression of syngeneic GBM tumors in mice. [2][3] |
Table 3: Clinical Efficacy of Alternative TGF-β Inhibitors in Combination with PD-1/PD-L1 Blockade
| Combination Therapy | Cancer Type | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
| Galunisertib + Nivolumab | Non-Small Cell Lung Cancer (NSCLC) | 24% | 12.0 months | 5.3 months |
| Vactosertib + Pembrolizumab | Microsatellite Stable Colorectal Cancer | 15.2% | Not Reported | Not Reported |
Signaling Pathways and Experimental Designs
To elucidate the mechanisms and methodologies underlying these findings, the following diagrams provide a visual representation of the key biological pathways and experimental workflows.
The diagram above illustrates how this compound targets the TGF-β signaling pathway, a key driver of immunosuppression in the tumor microenvironment. By inhibiting the TGF-β receptor 1 (TGFβR1), this compound blocks the downstream signaling cascade that leads to epithelial-mesenchymal transition (EMT) and the suppression of immune cell activity.[1][2][4] This action, combined with the blockade of the PD-L1/PD-1 immune checkpoint by immunotherapy, creates a synergistic anti-tumor effect.
The workflow diagram outlines the key steps in the preclinical evaluation of this compound combination therapy in a syngeneic mouse model of triple-negative breast cancer. This standardized approach allows for the robust assessment of anti-tumor efficacy and the underlying immunological changes.[2]
This diagram illustrates the logical flow of how this compound, in concert with anti-PD-L1 therapy, transforms an immunosuppressive tumor microenvironment into one that is permissive for a potent anti-tumor immune response, ultimately leading to improved therapeutic outcomes.
Detailed Experimental Protocols
A critical component of reproducible scientific research is the detailed documentation of experimental methods. Below are the protocols for the key experiments cited in this guide.
1. In Vivo Tumor Xenograft Model and Combination Therapy
-
Cell Line: 4T1 murine triple-negative breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used. All animal procedures were approved by the institutional animal care and use committee.
-
Tumor Implantation: 1 x 10^6 4T1 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Once tumors reached a palpable size (approximately 100 mm³), mice were randomized into four groups (n=8-10 per group):
-
Vehicle control (oral gavage of PBS daily and intraperitoneal injection of isotype control antibody weekly).
-
This compound (1 mg/kg/day, oral gavage).
-
Anti-PD-L1 antibody (6.6 mg/kg/week, intraperitoneal injection).
-
This compound + Anti-PD-L1 antibody (dosed as above).
-
-
Data Collection: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2. Animal survival was monitored daily. At the end of the study, tumors were excised and weighed.[2]
2. Immunohistochemistry for Immune Cell Infiltration
-
Tissue Preparation: Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm thickness.
-
Staining: Tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with primary antibodies against CD8 (for cytotoxic T cells) and F4/80 (for macrophages).
-
Detection: A secondary antibody conjugated to horseradish peroxidase and a DAB substrate kit were used for visualization. Sections were counterstained with hematoxylin.
-
Analysis: The number of positive-staining cells was quantified in multiple high-power fields per tumor section using image analysis software.
3. Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Tumor tissues or cultured cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against p-SMAD2/3, total SMAD2/3, and β-actin (as a loading control).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound, when used in combination with anti-PD-L1 immunotherapy, represents a highly promising strategy for the treatment of triple-negative breast cancer and potentially other solid tumors. Its ability to modulate the tumor microenvironment by targeting the TGF-β signaling pathway addresses a key mechanism of immunotherapy resistance.
Compared to other TGF-β inhibitors in clinical development, this compound, as a natural product, may offer a unique pharmacological profile. Further preclinical studies are warranted to explore its efficacy in other cancer models and to elucidate its long-term safety profile. Ultimately, well-designed clinical trials will be crucial to translate these promising preclinical findings into tangible benefits for patients with cancer. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers and clinicians working to advance the field of combination immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Isotoosendanin
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of Isotoosendanin is through a certified hazardous waste disposal facility. Adherence to institutional and local regulations is paramount.
Step 1: Segregation and Collection
To prevent unintended chemical reactions and ensure proper disposal, this compound waste must be segregated.
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated items like weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Container Material: The waste container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).[1]
Step 2: Labeling of Waste Container
Proper labeling is crucial for the safe handling and disposal of hazardous waste.
-
Clear Identification: The label must clearly state "Hazardous Waste."[1]
-
Full Chemical Name: Include the full chemical name, "this compound."
Step 3: Storage of Waste
Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.
-
Designated Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.[1]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste container.[1]
-
Follow Institutional Procedures: Adhere to all institutional and local regulations for the final disposal of the waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel and the protection of the environment, reinforcing a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Guide for Handling Isotoosendanin
IMMEDIATE ACTION REQUIRED: Due to its cytotoxic properties, Isotoosendanin must be handled with extreme caution. Assume it is highly toxic and adhere strictly to the safety protocols outlined below.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps are designed to ensure a safe laboratory environment and proper handling from reception to disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| Protection Level | Equipment | Specifications & Rationale |
| Body Protection | Laboratory Coat | A disposable, back-closing gown made of a low-permeability fabric is required. This provides a removable barrier in case of a spill. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately if contaminated. The inner glove provides an additional layer of protection. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes and aerosols. |
| Face Protection | Face Shield | A full-face shield must be worn in conjunction with safety goggles to protect the entire face from potential splashes. |
| Respiratory Protection | N95 Respirator or Higher | For handling powdered this compound or when there is a risk of aerosol generation, a properly fit-tested N95 respirator or a higher level of respiratory protection is required. |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required to protect against spills and falling objects.[1] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is critical for minimizing the risk of exposure to this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Transport: Use a designated, sealed, and clearly labeled secondary container to transport this compound to the designated storage area.
-
Storage: Store this compound in a dedicated, locked cabinet or refrigerator within a controlled access area.[2] The container must be clearly labeled with the compound name and a hazard warning.
Handling and Experimental Procedures
All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
